8,8a-Deoxyoleandolide
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
53428-54-9 |
|---|---|
Molekularformel |
C20H36O6 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-4,6,12-trihydroxy-3,5,7,9,11,13,14-heptamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C20H36O6/c1-9-8-10(2)17(22)13(5)19(24)14(6)20(25)26-15(7)11(3)18(23)12(4)16(9)21/h9-15,17-19,22-24H,8H2,1-7H3/t9-,10+,11+,12+,13-,14-,15-,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
OLPAVFVRSHWADO-KYEFFAPUSA-N |
SMILES |
CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |
Isomerische SMILES |
C[C@H]1C[C@H](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C)C |
Kanonische SMILES |
CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |
Andere CAS-Nummern |
53428-54-9 |
Synonyme |
8,8a-deoxyoleandolide 8-methyloleandolide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of 8,8a-Deoxyoleandolide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 8,8a-deoxyoleandolide, the aglycone precursor to the macrolide antibiotic oleandomycin (B1677203). This document details the enzymatic pathway, the genetic basis for its production, and protocols for its heterologous expression and analysis, targeting professionals in the fields of biochemistry, natural product synthesis, and pharmaceutical development.
Executive Summary
This compound is a polyketide synthesized by a Type I modular polyketide synthase (PKS). It serves as the foundational scaffold for the antibiotic oleandomycin, produced by the bacterium Streptomyces antibioticus. Understanding the biosynthesis of this precursor is critical for the potential bioengineering of novel macrolide antibiotics. The production of this compound has been successfully achieved through the heterologous expression of the oleandomycin polyketide synthase (OlePKS) in host organisms such as Streptomyces lividans. This guide outlines the key enzymatic steps, the genetic organization of the biosynthetic cluster, and detailed methodologies for its production and characterization.
The this compound Biosynthetic Pathway
The formation of this compound is the first committed step in the biosynthesis of oleandomycin. This process is catalyzed by a large, multi-domain enzymatic complex known as the oleandomycin polyketide synthase (OlePKS).
The Oleandomycin Polyketide Synthase (OlePKS)
The OlePKS is a modular Type I PKS, encoded by a dedicated gene cluster. Its structure and function are analogous to other well-characterized PKS systems, such as the 6-deoxyerythronolide B synthase (DEBS) responsible for the biosynthesis of the erythromycin (B1671065) core. The OlePKS consists of a loading module and six extension modules, each responsible for the addition and modification of a specific extender unit to the growing polyketide chain.
The biosynthesis of the this compound core proceeds as follows:
-
Initiation: The loading module selects a starter unit, typically acetyl-CoA.
-
Elongation: Six successive extension modules catalyze the condensation of methylmalonyl-CoA extender units. Each module contains a set of enzymatic domains that dictate the processing of the growing polyketide chain, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Some modules also contain ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains that modify the β-keto group of the newly added extender unit.
-
Termination and Cyclization: Following the final extension step, a thioesterase (TE) domain catalyzes the release of the completed polyketide chain and its concomitant macrolactonization to form the 14-membered lactone ring of this compound.
The direct product of the OlePKS is this compound. In the native producer, S. antibioticus, this molecule undergoes further post-PKS modifications, including epoxidation and glycosylation, to yield the mature oleandomycin antibiotic.
Post-PKS Modifications in Oleandomycin Biosynthesis
While not part of the this compound synthesis itself, understanding the subsequent steps is crucial for context:
-
Epoxidation: The cytochrome P450 monooxygenase, OleP, catalyzes the epoxidation of the C8-C8a bond of this compound.
-
Glycosylation: A series of glycosyltransferases, including OleG1 and OleG2, attach the deoxysugars L-oleandrose and D-desosamine to the macrolactone ring.
Genetic Basis of this compound Production
The genes responsible for oleandomycin biosynthesis, including the OlePKS, are organized in a biosynthetic gene cluster (BGC) in the chromosome of Streptomyces antibioticus. The heterologous expression of the genes encoding the entire OlePKS in a suitable host, such as Streptomyces lividans, has been shown to be sufficient for the production of this compound.
Quantitative Data
Specific quantitative data for the production of this compound via heterologous expression is not extensively detailed in the readily available literature. Production titers for polyketides in heterologous hosts like Streptomyces coelicolor and S. lividans typically range from 1 to 100 mg/liter of culture.[1]
While kinetic data for the OlePKS is not available, studies on downstream enzymes in the oleandomycin pathway have been conducted. The following table summarizes the kinetic parameters for an oleandomycin glucosyltransferase from S. antibioticus, which is involved in the inactivation and reactivation of the final antibiotic product.[2]
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Oleandomycin | 1.6 | 0.045 |
| UDP-glucose | 5.0 | 0.045 |
Experimental Protocols
The following sections provide detailed methodologies for the production, purification, and characterization of this compound through heterologous expression of the OlePKS in Streptomyces lividans. These protocols are synthesized from established methods for polyketide production in Streptomyces.
Heterologous Expression of Oleandomycin PKS in Streptomyces lividans
This protocol describes the introduction of the OlePKS gene cluster into S. lividans and subsequent fermentation for the production of this compound.
5.1.1 Plasmid Construction
-
The complete OlePKS gene cluster is cloned into a suitable Streptomyces expression vector (e.g., a derivative of pSET152 or a high-copy-number vector like pIJ101). The choice of vector may depend on the size of the gene cluster and the desired level of expression.
-
The expression of the OlePKS genes should be under the control of a strong, constitutive, or inducible promoter active in Streptomyces (e.g., the ermE promoter).
-
The final plasmid construct is verified by restriction digestion and DNA sequencing.
5.1.2 Transformation of Streptomyces lividans
-
Prepare protoplasts of S. lividans from a culture grown in a suitable medium (e.g., YEME medium).
-
Transform the S. lividans protoplasts with the OlePKS expression plasmid using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.
-
Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) and select for transformants using an appropriate antibiotic marker present on the expression vector.
-
Incubate the plates at 30°C until colonies appear.
-
Verify the presence of the plasmid in the transformants by PCR.
5.1.3 Fermentation and Production
-
Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 30°C with shaking until it reaches the late exponential phase.
-
Use the seed culture to inoculate a larger production culture in a fermentation medium optimized for polyketide production (e.g., a defined medium with a suitable carbon and nitrogen source).
-
Incubate the production culture at 30°C with shaking for 5-7 days.
Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297).
-
Separate the organic phase and concentrate it to dryness under reduced pressure.
-
Resuspend the crude extract in a small volume of a suitable solvent (e.g., methanol).
-
Purify the this compound from the crude extract using chromatographic techniques. This may involve:
-
Silica gel column chromatography with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile).
-
-
Monitor the fractions for the presence of the target compound by thin-layer chromatography (TLC) or LC-MS.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Characterization of this compound
The structure of the purified this compound can be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using high-resolution mass spectrometry (HR-MS) to confirm its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1H and 13C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.
-
Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of the atoms and confirm the overall structure of this compound.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound and its conversion to Oleandomycin.
Experimental Workflow for this compound Production
References
The Structural Elucidation of 8,8a-Deoxyoleandolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
8,8a-Deoxyoleandolide is a 14-membered macrolide, notable as a biosynthetic precursor in the production of the antibiotic oleandomycin. It was first reported as a product from a blocked mutant of the erythromycin-producing organism Streptomyces erythreus[1]. The elucidation of its intricate structure, featuring multiple stereocenters and functional groups, relies on a synergistic application of advanced spectroscopic and spectrometric techniques. This guide will detail the typical workflow and methodologies used for such a structural determination.
Isolation and Purification
The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. For this compound, this involves the cultivation of the specific Streptomyces erythreus mutant, followed by extraction and chromatographic separation.
Fermentation and Extraction
A culture of the blocked mutant of Streptomyces erythreus is grown in a suitable nutrient medium. After an appropriate incubation period to allow for the production of the target metabolite, the fermentation broth is harvested. The broth is typically separated into the mycelium and the supernatant. Both fractions are then extracted with organic solvents (e.g., ethyl acetate, chloroform) to isolate the crude mixture of secondary metabolites.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound in a pure form. This is a critical step, as impurities can significantly complicate spectroscopic analysis. A typical purification workflow is as follows:
References
An In-depth Technical Guide to the Physicochemical Properties of 8,8a-Deoxyoleandolide and Related Macrolides
For Researchers, Scientists, and Drug Development Professionals
Introduction to 8,8a-Deoxyoleandolide
This compound is a macrolide compound elaborated by a blocked mutant of the erythromycin-producing organism Streptomyces erythreus.[1] It is an aglycone precursor in the biosynthesis of oleandomycin (B1677203).[3] The study of such precursors is crucial for understanding and potentially manipulating the biosynthetic pathways of antibiotics to create novel therapeutic agents.
Physicochemical Properties of Oleandomycin (as a proxy for this compound)
The following table summarizes the known physical and chemical properties of oleandomycin. These values provide a reference point for estimating the properties of its deoxy-derivative, this compound.
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₁NO₁₂ | [4] |
| Molecular Weight | 687.9 g/mol | [4] |
| Appearance | White, amorphous powder | [4] |
| Melting Point | 134-135 °C (as needles from ethyl acetate) | [4] |
| Solubility | Freely soluble in methanol (B129727), ethanol, butanol, and acetone. Practically insoluble in hexane (B92381) and carbon tetrachloride. Soluble in dilute acids. | [4] |
| logP (Octanol-Water Partition Coefficient) | 1.69 | [4] |
| pKa (basic) | 8.84 | [4] |
| Specific Optical Rotation | -54° (c= in methanol at 25°C) | [4] |
Experimental Protocols
The characterization of novel or rare macrolides like this compound relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of macrolides in solution. A combination of 1D and 2D NMR experiments is typically employed.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the macrolide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition:
-
¹H NMR (Proton NMR): Provides information on the number and chemical environment of hydrogen atoms.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR (Carbon NMR): Provides information on the carbon skeleton.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-10 seconds.
-
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, assigning protons to their attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which helps in assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the precise molecular weight and to obtain structural information through fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for macrolide analysis.
Sample Preparation:
-
Prepare a stock solution of the macrolide in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to an appropriate concentration for injection into the LC-MS/MS system.
-
For quantitative analysis, an internal standard (e.g., a stable isotope-labeled analog) is added to the sample.
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used for macrolides, typically in positive ion mode.
-
Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion, and the resulting product ions are analyzed to provide structural information. Common fragmentation patterns for macrolides involve the loss of sugar moieties and cleavage of the macrolactone ring.
-
Visualizations
Oleandomycin Biosynthesis Pathway
The biosynthesis of oleandomycin from this compound involves a series of enzymatic steps, including glycosylation and epoxidation. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified biosynthetic pathway from this compound to Oleandomycin.
Experimental Workflow for Macrolide Characterization
The general workflow for the isolation and structural elucidation of a novel macrolide like this compound is depicted below.
Caption: General experimental workflow for the characterization of macrolide antibiotics.
References
- 1. Letter: this compound: elaborated by a blocked mutant of the erythromycin-producing organism Streptomyces erythreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound:elaborated by a blocked mutant of the erythromycin-producing organism Streptomyces erythreus. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Cloning, characterization and heterologous expression of a polyketide synthase and P-450 oxidase involved in the biosynthesis of the antibiotic oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleandomycin | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Isolation of 8,8a-Deoxyoleandolide from Streptomyces: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
8,8a-Deoxyoleandolide, the aglycone precursor to the macrolide antibiotic oleandomycin (B1677203), represents a key intermediate in the biosynthesis of this clinically significant compound. Originally identified from the oleandomycin-producing strain Streptomyces antibioticus, its production has been successfully achieved through heterologous expression of the oleandomycin polyketide synthase (OlePKS) in Streptomyces lividans. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the fermentation, extraction, and purification of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in the field of polyketide engineering and antibiotic production.
Introduction
The genus Streptomyces is a rich source of bioactive secondary metabolites, including a vast array of antibiotics.[1][2] Oleandomycin, a 14-membered macrolide antibiotic produced by Streptomyces antibioticus, is synthesized from the aglycone precursor this compound.[3][4] The biosynthesis of this complex polyketide is orchestrated by a Type I polyketide synthase (PKS). The heterologous expression of the entire oleandomycin PKS from S. antibioticus in Streptomyces lividans has enabled the production and isolation of this compound, providing a valuable platform for studying and engineering polyketide biosynthesis.[3][4] This guide details the technical aspects of producing and isolating this important precursor.
Biosynthesis of this compound
The formation of the 14-membered lactone ring of this compound is catalyzed by the oleandomycin polyketide synthase (OlePKS), a large multi-domain enzyme complex. The biosynthesis initiates with a starter unit, which is then sequentially extended by the addition of extender units over several modules of the PKS. Each module is responsible for the incorporation and modification of a specific building block. The OlePKS gene cluster contains the necessary enzymatic machinery to assemble the polyketide chain and cyclize it to form the macrolactone ring.[4]
Caption: Biosynthetic pathway of this compound via OlePKS.
Production via Heterologous Expression in Streptomyces lividans
The production of this compound is achieved through the heterologous expression of the OlePKS gene cluster in a suitable host, such as Streptomyces lividans. This approach allows for the dedicated production of the aglycone without subsequent glycosylation steps that occur in the native producer.
Experimental Protocol: Fermentation
This protocol outlines a general procedure for the fermentation of S. lividans engineered to produce this compound.
-
Seed Culture Preparation:
-
Inoculate a loopful of spores of the recombinant S. lividans strain into a 250 mL flask containing 50 mL of Tryptone Soya Broth (TSB).
-
Incubate at 30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
-
Production Culture:
-
Inoculate a 2 L baffled flask containing 500 mL of a suitable production medium (e.g., R5A medium) with 5% (v/v) of the seed culture.
-
Incubate at 30°C for 5-7 days on a rotary shaker at 200 rpm.
-
-
Monitoring:
-
Monitor the culture periodically for growth (optical density) and pH.
-
The production of this compound typically commences in the late exponential or early stationary phase.
-
Isolation and Purification
The following sections detail the methodology for extracting and purifying this compound from the fermentation broth.
Caption: Experimental workflow for the isolation and purification of this compound.
Experimental Protocol: Extraction
-
Separation of Biomass:
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant and the mycelial pellet.
-
-
Solvent Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).
-
Extract the mycelial pellet three times with an equal volume of acetone (B3395972) or methanol.
-
-
Combining and Concentrating:
-
Combine all organic extracts.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Experimental Protocol: Purification
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Final Purification:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to yield the purified compound.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the production and characterization of this compound. This data is representative of typical outcomes for polyketide production in Streptomyces.
| Parameter | Value |
| Fermentation Volume | 1 L |
| Incubation Time | 7 days |
| Final pH | 8.2 |
| Dry Cell Weight | 15 g/L |
| This compound Titer | ~50 mg/L |
| Table 1: Fermentation Data for this compound Production. |
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 500 | ~10 | 100 |
| Silica Gel Chromatography | 45 | >95 | 90 |
| Table 2: Purification Summary for this compound. |
| Analysis | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 5.6-5.8 (m, 2H), 4.0-4.2 (m, 1H), 3.5-3.7 (m, 2H), 2.4-2.6 (m, 2H), 1.0-2.2 (m, 15H), 0.8-1.0 (m, 9H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 210-220 (C=O), 170-180 (C=O, ester), 120-140 (C=C), 70-85 (C-O), 10-50 (aliphatic C) |
| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₂₁H₃₆O₅: 381.2641, found: 381.2638 |
| Table 3: Spectroscopic Data for this compound. |
Conclusion
This technical guide provides a comprehensive framework for the discovery, production, and isolation of this compound from engineered Streptomyces. The heterologous expression of the oleandomycin PKS in S. lividans offers a robust platform for generating this key biosynthetic intermediate. The detailed protocols for fermentation, extraction, and purification, along with the representative quantitative data, serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and antibiotic development. Further optimization of fermentation and purification processes can potentially lead to higher yields, facilitating the generation of novel oleandomycin analogs through synthetic and biosynthetic approaches.
References
- 1. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloning, characterization and heterologous expression of a polyketide synthase and P-450 oxidase involved in the biosynthesis of the antibiotic oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Characterization of 8,8a-Deoxyoleandolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,8a-Deoxyoleandolide is a polyketide macrolide, an aglycone precursor in the biosynthesis of the antibiotic oleandomycin. As an intermediate, its detailed spectroscopic characterization is crucial for understanding the biosynthetic pathway and for the potential chemoenzymatic synthesis of novel antibiotic analogues. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, MS, and IR) for this compound. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents predicted values and general experimental protocols based on the analysis of similar polyketide structures.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on its chemical structure and known spectroscopic values for similar macrolide compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity & Coupling Constants (J in Hz) |
| 1 (C=O) | 170-175 | - | - |
| 2 | 35-40 | 2.4-2.6 | m |
| 3 | 70-75 | 3.8-4.0 | m |
| 4 | 30-35 | 1.5-1.7 | m |
| 5 | 70-75 | 3.6-3.8 | m |
| 6 | 35-40 | 1.6-1.8 | m |
| 7 | 30-35 | 1.4-1.6 | m |
| 8 | 25-30 | 1.8-2.0 | m |
| 8a | 40-45 | 2.2-2.4 | m |
| 9 | 205-210 (C=O) | - | - |
| 10 | 45-50 | 2.8-3.0 | m |
| 11 | 70-75 | 3.5-3.7 | m |
| 12 | 30-35 | 1.5-1.7 | m |
| 13 | 15-20 | 0.9-1.1 | d, J ≈ 7 |
| 14 | 10-15 | 0.8-1.0 | t, J ≈ 7.5 |
| 3-CH₃ | 15-20 | 1.1-1.3 | d, J ≈ 7 |
| 5-CH₃ | 15-20 | 1.2-1.4 | d, J ≈ 7 |
| 11-CH₃ | 15-20 | 1.1-1.3 | d, J ≈ 7 |
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Interpretation |
| ESI+ | [M+H]⁺ | Protonated molecule |
| ESI+ | [M+Na]⁺ | Sodium adduct |
| ESI+ | [M+K]⁺ | Potassium adduct |
| ESI- | [M-H]⁻ | Deprotonated molecule |
| ESI- | [M+Cl]⁻ | Chloride adduct |
M represents the molecular weight of this compound.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3450 | Broad | O-H stretch (hydroxyl groups) |
| 2970-2850 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester, lactone) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1240 | Strong | C-O stretch (ester, lactone) |
| ~1100 | Strong | C-O stretch (alcohols) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 220 ppm is common, with a longer relaxation delay (2-5 seconds) to ensure quantitative data for all carbon environments.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire mass spectra in both positive and negative ion modes to observe different adducts and increase confidence in the molecular weight determination.
-
Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation patterns, which can aid in structural elucidation.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the prepared sample in the beam path of an FTIR (Fourier Transform Infrared) spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-O).
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural elucidation.
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 8,8a-Deoxyoleandolide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Elusive Intermediate
8,8a-Deoxyoleandolide stands as a key precursor to the 14-membered macrolide antibiotic, oleandomycin (B1677203), produced by the bacterium Streptomyces antibioticus.[1] Its significance lies in being the substrate for the cytochrome P450 monooxygenase, OleP, which catalyzes a crucial epoxidation step at the C8-C8a position to form the spiro-epoxide moiety characteristic of oleandolide (B1226770).[2][3] Despite its critical role, this compound is not a readily isolated natural product, making its direct stereochemical analysis challenging. This guide, therefore, extrapolates its stereochemical identity based on the robust data available for oleandolide.
Inferred Stereochemistry and Absolute Configuration
The absolute configuration of oleandomycin has been unequivocally established through extensive chemical and spectroscopic studies.[4] Consequently, the stereochemistry of its aglycone, oleandolide, is also known with certainty.[5][6] Given that the enzymatic epoxidation of this compound to oleandolide by OleP does not alter the existing stereocenters of the macrolactone ring, the absolute configuration of this compound can be deduced as presented below.
Table 1: Inferred Absolute Configuration of this compound
| Chiral Center | Inferred Configuration |
| C2 | R |
| C3 | S |
| C4 | S |
| C5 | R |
| C6 | S |
| C10 | R |
| C11 | R |
| C12 | S |
| C13 | R |
Biosynthetic Pathway and Stereochemical Correlation
The biosynthesis of the oleandolide macrolactone is orchestrated by a Type I polyketide synthase (PKS). The stereochemistry at each chiral center is determined by the specific domains within the PKS modules. The final steps, relevant to the stereochemistry of this compound, involve the formation of the macrolactone and subsequent oxidation.
This biosynthetic sequence underscores the direct stereochemical lineage from this compound to the well-characterized oleandolide, providing a strong basis for the inferred stereochemical assignments.
Spectroscopic Data (from Oleandolide)
While specific NMR data for this compound is not available, the ¹H and ¹³C NMR data for oleandolide provide a valuable reference for the expected chemical shifts and coupling constants for the shared structural motifs. Significant differences would be anticipated around the C8 and C8a positions due to the absence of the epoxide and the presence of a double bond.
Table 2: Selected ¹H and ¹³C NMR Data for Oleandolide
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 (C=O) | 172.9 | - |
| 2 | 43.8 | 2.65 (m) |
| 3 | 77.5 | 3.80 (m) |
| 4 | 40.3 | 1.85 (m) |
| 5 | 76.2 | 3.55 (dd, 9.5, 2.5) |
| 6 | 36.3 | 2.10 (m) |
| 7 | 33.0 | 1.60 (m) |
| 8 | 59.8 | 2.90 (d, 4.0) |
| 8a | 65.1 | - |
| 9 (C=O) | 210.1 | - |
| 10 | 45.2 | 2.80 (m) |
| 11 | 85.2 | 4.85 (d, 10.0) |
| 12 | 31.9 | 1.75 (m) |
| 13 | 72.9 | 3.95 (m) |
Note: Data is compiled from various sources on oleandolide and may vary slightly based on solvent and experimental conditions.
Experimental Protocols: A Representative Stereoselective Synthesis
The total synthesis of oleandolide has been achieved by several research groups, confirming its absolute configuration.[6][7][8] These syntheses rely on highly controlled stereoselective reactions. Below is a representative protocol for a key bond-forming reaction, a diastereoselective aldol (B89426) addition, which is central to establishing the stereochemistry of the polypropionate backbone. This serves as an example of the methodologies employed in the synthesis of the oleandolide core, which is structurally analogous to this compound.
Protocol: Diastereoselective Aldol Reaction for C9-C10 Bond Formation (Adapted from Evans et al., 1998)
-
Preparation of the Boron Enolate: To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added dibutylboron triflate (1.1 equiv) followed by triethylamine (B128534) (1.2 equiv). The resulting solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and a solution of the aldehyde fragment (1.2 equiv) in CH₂Cl₂ (0.5 M) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup and Purification: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
Logical Workflow for Stereochemical Determination
The determination of the stereochemistry of a complex natural product like this compound, if it were to be isolated or synthesized, would follow a well-established logical workflow.
Conclusion
While this compound remains an elusive target for direct stereochemical analysis, its integral role in the well-defined biosynthetic pathway of oleandomycin allows for a confident inference of its absolute configuration. This guide provides a robust framework for understanding the stereochemical nuances of this important biosynthetic intermediate by drawing upon the extensive research conducted on its direct successor, oleandolide. The provided data and workflows serve as a valuable resource for researchers engaged in the synthesis and study of macrolide antibiotics and other complex natural products. Further research, potentially involving the heterologous expression of the oleandomycin polyketide synthase and interception of the this compound intermediate, would be invaluable in providing direct experimental verification of the stereochemistry proposed herein.
References
- 1. Oleandomycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cloning, characterization and heterologous expression of a polyketide synthase and P-450 oxidase involved in the biosynthesis of the antibiotic oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oleandolide | C20H34O7 | CID 443564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on the Biological Activity of 8,8a-Deoxyoleandolide Precursor
A Note to the Reader: Extensive research for publicly available scientific literature and data regarding the specific biological activity of the 8,8a-Deoxyoleandolide precursor has yielded limited information. The primary reference, a 1974 publication, notes its production by a blocked mutant of the erythromycin-producing organism Streptomyces erythreus, but does not provide data on its biological effects.[1] As such, a comprehensive guide with extensive quantitative data, detailed experimental protocols, and established signaling pathways for this specific precursor cannot be constructed at this time.
This guide will, therefore, provide a broader context based on the known biological activities of the parent compound, oleandomycin (B1677203), and other macrolide antibiotics. This information can offer valuable insights for researchers, scientists, and drug development professionals interested in the potential of oleandolide (B1226770) precursors.
Introduction to Oleandomycin and its Precursors
Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. Like other macrolides, its core structure consists of a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The biosynthesis of such complex natural products involves a series of enzymatic steps, creating various precursor molecules. This compound is one such early-stage precursor in the biosynthetic pathway of oleandomycin. While its direct biological activity is not well-documented, understanding the activity of the final product and its derivatives can provide clues to the potential of its precursors.
Biological Activity of Oleandomycin and Related Macrolides
The primary and most well-understood biological activity of oleandomycin is its antibacterial effect .
Antibacterial Activity
Oleandomycin and its derivatives exhibit activity against a range of bacteria, primarily Gram-positive organisms. The mechanism of action, typical for macrolides, involves the inhibition of bacterial protein synthesis.
Table 1: General Antibacterial Spectrum of Oleandomycin
| Bacterial Type | General Susceptibility | Examples of Susceptible Organisms |
| Gram-positive cocci | Susceptible | Staphylococcus aureus, Streptococcus pneumoniae |
| Gram-positive bacilli | Susceptible | Bacillus subtilis |
| Gram-negative bacteria | Generally resistant | - |
| Atypical bacteria | Some susceptibility | Mycoplasma pneumoniae |
Other Potential Biological Activities
Research into macrolides has revealed a broader range of biological effects beyond their antibacterial properties. While not specifically demonstrated for this compound, these activities are areas of interest for macrolide derivatives and could be relevant for precursor molecules.
-
Anti-inflammatory effects: Some macrolides have been shown to modulate the immune response.
-
Antiviral properties: Certain derivatives have been investigated for their potential to inhibit viral replication.
-
Anticancer potential: Some studies have explored the cytotoxic effects of novel macrolide derivatives against various cancer cell lines.
Potential Signaling Pathways
The primary signaling pathway affected by oleandomycin is the bacterial ribosome , leading to the inhibition of protein synthesis.
Caption: Inhibition of bacterial protein synthesis by oleandomycin.
Experimental Protocols
As no specific biological activity data for this compound is available, this section provides a general experimental workflow for assessing the antibacterial activity of a novel compound, which would be a logical first step in evaluating this precursor.
Caption: General workflow for antibacterial activity screening.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
While the direct biological activity of this compound remains to be elucidated, its position as a precursor to the known antibiotic oleandomycin suggests that its primary potential may lie in the antibacterial sphere. Future research should focus on the synthesis or isolation of sufficient quantities of this precursor to enable a thorough evaluation of its biological properties. Initial screening for antibacterial and cytotoxic activity would be crucial first steps. Subsequent studies could then delve into its mechanism of action and explore other potential therapeutic applications, guided by the diverse biological roles of other macrolide compounds. The lack of current data presents a significant research opportunity for scientists in the field of natural product chemistry and drug discovery.
References
The Pivotal Role of 8,8a-Deoxyoleandolide in Oleandomycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of 8,8a-deoxyoleandolide as a crucial intermediate in the biosynthetic pathway of oleandomycin (B1677203), a 14-membered macrolide antibiotic produced by Streptomyces antibioticus. This document details the enzymatic transformations that convert this compound into the final active compound, summarizes key experimental evidence, and provides outlines of the methodologies used to elucidate this pathway.
Introduction to Oleandomycin and its Biosynthesis
Oleandomycin is a clinically significant macrolide antibiotic characterized by a 14-membered lactone ring (oleandolide) to which two deoxysugars, L-oleandrose and D-desosamine, are attached. The biosynthesis of this complex molecule is orchestrated by a cluster of genes in Streptomyces antibioticus that encode a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The PKS is responsible for assembling the macrolactone core from acetate (B1210297) and propionate (B1217596) precursors. A key intermediate released from the PKS assembly line is this compound, the aglycone precursor to oleandomycin. This guide focuses on the post-PKS modifications of this compound, which are essential for the biological activity of oleandomycin.
The Biosynthetic Pathway from this compound to Oleandomycin
The conversion of this compound to oleandomycin involves a series of precisely ordered enzymatic reactions, including epoxidation and two glycosylation steps. These transformations are catalyzed by specific tailoring enzymes encoded within the oleandomycin gene cluster.
Epoxidation of this compound by OleP
The first tailoring step is the epoxidation of the C8-C8a bond of this compound. This reaction is catalyzed by OleP, a cytochrome P450 monooxygenase. This epoxidation is a critical step, as the resulting 8,8a-epoxyoleandolide is a key feature of the final oleandomycin structure. The synthesis of the OleP enzyme has been observed to occur in parallel with oleandomycin production.
Glycosylation by OleG2 and OleG1
Following epoxidation, the oleandolide (B1226770) core undergoes glycosylation. Two specific glycosyltransferases, OleG1 and OleG2, are responsible for attaching the sugar moieties. While the exact order can be debated, evidence suggests a sequential process. It has been proposed that the OleG2 glycosyltransferase first transfers an L-olivose moiety to the aglycone. This is subsequently methylated to L-oleandrose by the OleY methyltransferase. Following this, the OleG1 glycosyltransferase attaches the D-desosamine sugar to complete the oleandomycin structure.
The biosynthetic pathway from this compound is depicted in the following diagram:
Experimental Elucidation of the Pathway
The role of this compound and the subsequent tailoring enzymes has been established through a combination of genetic and biochemical experiments. Key methodologies include gene inactivation, heterologous expression, and biotransformation studies.
Gene Inactivation and Complementation
A crucial piece of evidence for the role of this compound comes from gene inactivation studies. Insertional inactivation of the oleG1 gene in S. antibioticus resulted in a mutant strain that accumulates this compound.[1] This accumulation occurs because the disruption of oleG1 has a polar effect on the downstream oleG2 gene, effectively blocking both glycosylation steps and leading to the buildup of the aglycone precursor.[1]
The following diagram illustrates a general workflow for such a gene inactivation experiment:
Heterologous Expression and Biotransformation
Heterologous expression of the oleandomycin polyketide synthase (OlePKS) genes in a different host, Streptomyces lividans, led to the production of this compound. This experiment confirmed that the PKS is solely responsible for the synthesis of this aglycone. Furthermore, co-expression of the PKS with the cytochrome P450 monooxygenase, OleP, in S. lividans resulted in modified products, indicating the role of OleP in the epoxidation of the macrolactone ring.
Quantitative Data
While the qualitative roles of the enzymes are well-established, detailed kinetic data for the enzymes acting on the direct oleandomycin pathway intermediates are not extensively reported in the literature. However, some quantitative data from related biotransformation experiments are available.
| Experiment Type | Host Strain | Genes Expressed | Substrate | Product(s) | Conversion Efficiency |
| Biotransformation | S. albus | oleG2 and L-olivose biosynthesis genes | Erythronolide B | L-Olivosyl-Erythronolide B | ~40% |
| Biotransformation | S. albus | oleG2 and L-oleandrose biosynthesis genes | Erythronolide B | L-Oleandrosyl-Erythronolide B | ~40% |
Note: This data is from experiments using an analogous aglycone (Erythronolide B) and demonstrates the efficiency of the glycosylation machinery.
Experimental Protocols
Detailed, step-by-step protocols for genetic manipulation in Streptomyces can be extensive. The following provides a generalized framework for the key experimental procedures cited.
Protocol Outline: Gene Inactivation in S. antibioticus
-
Construction of the Gene Replacement Vector:
-
Amplify the upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene (e.g., oleG1) from S. antibioticus genomic DNA via PCR.
-
Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) in a non-replicating E. coli vector that carries a counter-selectable marker (e.g., sacB).
-
The vector should also contain an origin of transfer (oriT) for conjugation.
-
-
Intergeneric Conjugation:
-
Transform the final construct into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor and S. antibioticus recipient strains to mid-log phase.
-
Mix the donor and recipient cells on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow for conjugation.
-
-
Selection of Mutants:
-
Overlay the conjugation plates with antibiotics to select for Streptomyces exconjugants that have integrated the vector via a single crossover event (select for the vector's resistance marker).
-
Culture the single crossover mutants in non-selective liquid medium to allow for a second crossover event to occur.
-
Plate the culture on a medium containing the counter-selectable agent (e.g., sucrose (B13894) for sacB) to select for double crossover events (loss of the vector backbone).
-
Replica plate the resulting colonies to identify those that have lost the vector's resistance marker but retained the cassette's resistance marker, indicating a successful gene replacement.
-
-
Verification:
-
Confirm the gene deletion in putative mutants by PCR using primers flanking the target gene.
-
Perform metabolite analysis of culture extracts by HPLC and LC-MS to confirm the expected change in the metabolic profile (e.g., accumulation of this compound).
-
Protocol Outline: In Vitro Assay for OleP (Cytochrome P450)
-
Enzyme and Substrate Preparation:
-
Clone and express the oleP gene in a suitable host (e.g., E. coli) and purify the recombinant OleP protein.
-
Purify the substrate, this compound, from cultures of an appropriate Streptomyces mutant strain.
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
-
Reaction Setup:
-
In a reaction vessel, combine the purified OleP enzyme, the substrate (this compound), and a P450 reductase system (if OleP is not self-sufficient).
-
Initiate the reaction by adding a source of reducing equivalents, typically an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.
-
-
Sample Analysis:
-
Quench the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products from the reaction mixture with the organic solvent.
-
Analyze the extracts by HPLC and LC-MS to identify and quantify the formation of the epoxidized product.
-
Regulatory Control
The transcriptional regulation of the late-stage oleandomycin biosynthetic genes, including oleP, oleG1, and oleG2, has not been specifically detailed in the available literature. However, antibiotic biosynthesis in Streptomyces is generally controlled by a complex regulatory network. This can involve cluster-situated regulators (CSRs), often of the SARP (Streptomyces Antibiotic Regulatory Protein) family, which directly activate the expression of biosynthetic genes. Global regulators, responding to nutritional signals (e.g., phosphate or nitrogen limitation) and signaling molecules (e.g., gamma-butyrolactones), also play a crucial role in triggering the onset of secondary metabolism. It is likely that the expression of the oleandomycin tailoring enzymes is integrated into this broader regulatory cascade.
Conclusion
This compound stands as a pivotal, late-stage intermediate in the biosynthesis of oleandomycin. Its formation marks the completion of the macrolactone core assembly and the starting point for a series of essential tailoring reactions. The epoxidation by OleP and subsequent glycosylations by OleG2 and OleG1 are indispensable for converting this inactive precursor into the biologically active antibiotic. The elucidation of this pathway, primarily through gene inactivation and heterologous expression studies, underscores the power of these techniques in dissecting complex biosynthetic pathways. While the qualitative roles of these components are clear, further research into the enzyme kinetics and the specific regulatory mechanisms governing these final steps will provide a more complete understanding and could open new avenues for the engineered biosynthesis of novel macrolide antibiotics.
References
Production of 8,8a-Deoxyoleandolide via a Mutant Streptomyces erythreus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the production of 8,8a-deoxyoleandolide, a key intermediate in the biosynthesis of the macrolide antibiotic oleandomycin (B1677203), using a blocked mutant of Streptomyces erythreus. This document details the biosynthetic pathway, methodologies for mutant generation and cultivation, and protocols for product isolation and analysis. Quantitative data is presented to support the experimental descriptions.
Introduction
Oleandomycin is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus. Its biosynthesis proceeds through a polyketide pathway, culminating in the formation of the aglycone oleandolide (B1226770), which is subsequently glycosylated and modified. A crucial late-stage modification is the epoxidation of the intermediate this compound. By creating mutants of the closely related species Streptomyces erythreus in which this final epoxidation step is blocked, it is possible to accumulate and isolate this compound. This intermediate serves as a valuable scaffold for the semi-synthesis of novel antibiotic derivatives and for studying the mechanisms of polyketide-modifying enzymes.
The generation of such blocked mutants typically involves random mutagenesis followed by screening for non-producers of the final product and subsequent identification of the accumulated intermediate. More targeted approaches, such as the heterologous expression of the oleandomycin polyketide synthase (PKS) gene cluster in a host lacking the subsequent modifying enzymes, have also proven effective in producing this compound.
Oleandomycin Biosynthetic Pathway and the Metabolic Block
The biosynthesis of oleandomycin begins with the assembly of a polyketide chain from propionyl-CoA and methylmalonyl-CoA precursors by a large, multi-modular Type I polyketide synthase (PKS). The resulting macrolactone, this compound, undergoes a series of post-PKS modifications, including hydroxylation and epoxidation, to yield the final oleandolide aglycone. This is followed by glycosylation with L-oleandrose and D-desosamine.
A key final step in the formation of the oleandolide macrocycle is the epoxidation of this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase, designated OleP. In the Streptomyces erythreus mutant, a defect in the gene encoding this enzyme or a related regulatory element prevents this epoxidation, leading to the accumulation of this compound.
Experimental Protocols
While detailed protocols for the original S. erythreus mutant are not extensively published, the following sections provide representative methodologies for mutagenesis, fermentation, and product isolation based on established techniques for Streptomyces and the successful heterologous production of this compound in Streptomyces lividans.
Strain Mutagenesis (General Protocol)
A common method for generating blocked mutants is through chemical mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG).
-
Spore Suspension Preparation:
-
Grow a culture of Streptomyces erythreus on a suitable agar (B569324) medium (e.g., ISP Medium 4) at 28-30°C for 7-10 days to allow for sporulation.
-
Harvest spores by gently scraping the surface of the agar and suspending them in sterile water.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Wash the spores by centrifugation and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
NTG Mutagenesis:
-
Adjust the spore suspension to a density of approximately 10⁸ spores/mL.
-
Prepare a fresh solution of NTG in the same buffer at a concentration of 1 mg/mL.
-
Add the NTG solution to the spore suspension to a final concentration of 50-100 µg/mL.
-
Incubate at 30°C with shaking for 30-60 minutes. The optimal time should be determined empirically to achieve a kill rate of 99-99.9%.
-
Stop the reaction by centrifuging the spores and washing them twice with sterile buffer.
-
-
Mutant Screening:
-
Plate serial dilutions of the mutagenized spore suspension on a suitable agar medium.
-
Screen individual colonies for the inability to produce oleandomycin, for example, by overlaying with a sensitive indicator organism.
-
Analyze non-producing mutants by analytical techniques such as HPLC-MS to identify accumulated intermediates like this compound.
-
Fermentation for this compound Production
The following fermentation protocol is adapted from methods used for polyketide production in Streptomyces lividans.
-
Seed Culture:
-
Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of the S. erythreus mutant.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with the seed culture (5-10% v/v). A suitable production medium may contain (per liter): 5 g yeast extract, 10 g soluble starch, 5 g glucose, 2 g CaCO₃, and trace elements.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 5-7 days.
-
Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.
-
Isolation and Purification of this compound
-
Extraction:
-
At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of hexane (B92381) and ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and evaporate the solvent.
-
Further purification can be achieved by preparative HPLC if necessary.
-
Data Presentation
Quantitative data on the production of this compound by the original S. erythreus mutant is scarce in the literature. However, studies on the heterologous expression of the oleandomycin PKS in S. lividans provide a benchmark for production levels.
| Parameter | S. lividans expressing OlePKS |
| Production Titer | ~10-20 mg/L |
| Fermentation Time | 5-7 days |
| Primary Analytical Method | HPLC-MS |
Conclusion
The generation of blocked mutants of Streptomyces erythreus provides a viable route for the production of this compound, a valuable precursor for the synthesis of novel macrolide antibiotics. While detailed production data from the original mutant remains limited, the principles of its generation and the methodologies for fermentation and isolation are well-established within the field of Streptomyces biotechnology. The successful heterologous expression of the oleandomycin PKS in S. lividans not only confirms the identity of the accumulated intermediate but also offers a more controlled and potentially optimizable platform for its production. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to produce and utilize this compound in their drug discovery and development programs.
Preliminary Cytotoxicity Screening of 8,8a-Deoxyoleandolide: A Technical Guide
Disclaimer: Publicly available scientific literature does not contain specific cytotoxicity data for 8,8a-Deoxyoleandolide. This guide, therefore, presents a representative methodology and hypothetical data based on the screening of related macrolide compounds. It is intended to provide a framework for conducting and interpreting such studies for researchers, scientists, and drug development professionals.
Introduction
This compound is a macrolide, a class of natural products known for their antibiotic properties. Macrolides achieve their antimicrobial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2][3] Recent research has also explored the potential of macrolides as anticancer agents, revealing that they can induce cell death in cancer cell lines by blocking autophagic flux, which leads to an integrated stress response.[4][5][6][7][8] This preliminary guide outlines a standard approach for the initial in vitro cytotoxicity screening of this compound to assess its potential as a cytotoxic agent.
Quantitative Cytotoxicity Data (Hypothetical)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity, representing the concentration required to inhibit 50% of cell viability in vitro. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 72-hour exposure period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colon Carcinoma | 18.5 |
| HeLa | Cervical Adenocarcinoma | 25.1 |
Experimental Protocols
A common and well-established colorimetric assay to assess cell viability in cytotoxicity screenings is the MTT assay.[9][10] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
-
Harvest cancer cells from culture flasks and prepare a single-cell suspension.
-
Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.
-
Incubate the plate for a predetermined exposure time (e.g., 72 hours).
3. MTT Addition and Formazan (B1609692) Solubilization:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Plausible Signaling Pathway for Macrolide-Induced Cytotoxicity
Caption: Potential mechanism of macrolide-induced cell death.
References
- 1. Oleandomycin | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oleandomycin - Wikipedia [en.wikipedia.org]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]
- 6. researchgate.net [researchgate.net]
- 7. Macrolide Antibiotics Exhibit Cytotoxic Effect under Amino Acid-Depleted Culture Condition by Blocking Autophagy Flux in Head and Neck Squamous Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrolide antibiotics enhance the antitumor effect of lansoprazole resulting in lysosomal membrane permeabilization-associated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of 8,8a-Deoxyoleandolide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed synthetic approach for the total synthesis of 8,8a-Deoxyoleandolide, a derivative of the macrolide antibiotic oleandomycin's aglycone. As no direct total synthesis of this specific deoxy derivative has been published, this protocol provides a proposed route adapted from the established total syntheses of oleandolide (B1226770), notably the work of Evans and Panek. The key strategic modification involves the interception of a late-stage intermediate prior to the C8-C8a epoxidation, followed by a stereoselective deoxygenation. This application note provides detailed experimental procedures for key transformations, quantitative data in tabular format for easy comparison, and visual diagrams of the synthetic pathway and experimental workflows to guide researchers in this synthetic endeavor.
Introduction
Oleandolide, the aglycone of the macrolide antibiotic oleandomycin, has been a significant target for synthetic chemists due to its complex stereochemical architecture and biological relevance. The total syntheses of oleandolide have provided a platform for the development and application of novel synthetic methodologies. This compound, lacking the epoxide moiety at the C8 and C8a positions, represents an interesting analog for structure-activity relationship (SAR) studies and the development of new antibiotic derivatives with potentially altered pharmacological profiles. This protocol details a viable synthetic route to this compound by leveraging the synthetic strategies established for oleandolide.
Proposed Synthetic Strategy
The proposed total synthesis of this compound is based on the convergent approach to oleandolide. The synthesis will follow a known route to a late-stage precursor containing hydroxyl groups at the C8 and C8a positions. Instead of proceeding with epoxidation as in the original synthesis of oleandolide, this intermediate will be subjected to a deoxygenation reaction to furnish the target molecule. The Barton-McCombie deoxygenation of a corresponding bis-xanthate derivative of a vicinal diol at C8 and C8a is a promising strategy for this key transformation.
Below is a DOT language representation of the overall synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols
The following protocols are adapted from the total synthesis of oleandolide by Evans et al. and include the proposed key deoxygenation step.
Protocol 1: Macrolactonization to form the Oleandolide Core
This protocol describes the formation of the 14-membered macrolide ring from the seco-acid precursor.
-
Preparation of the Seco-Acid: The protected seco-acid is prepared according to the multi-step synthesis described by Evans et al.
-
Yamaguchi Macrolactonization:
-
To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (B28343) (0.01 M) is added triethylamine (B128534) (4.0 equiv).
-
The solution is cooled to 0 °C, and 2,4,6-trichlorobenzoyl chloride (2.0 equiv) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
In a separate flask, a solution of 4-dimethylaminopyridine (B28879) (DMAP) (10.0 equiv) in anhydrous toluene is prepared.
-
The activated seco-acid solution is added dropwise via cannula to the DMAP solution over a period of 6 hours at room temperature.
-
The reaction is stirred for an additional 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the protected macrolactone.
-
Protocol 2: Late-Stage Deprotection to reveal the C8, C8a-Diol
This protocol describes the removal of protecting groups to yield the key diol precursor for deoxygenation.
-
The protected macrolactone (1.0 equiv) is dissolved in a mixture of acetonitrile (B52724) and water (4:1).
-
The solution is cooled to 0 °C, and hydrofluoric acid (48% aqueous solution, 10 equiv) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 10 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude diol is purified by flash column chromatography.
Protocol 3: Barton-McCombie Deoxygenation of the C8, C8a-Diol
This is the key proposed step to convert the oleandolide precursor to this compound.
-
Formation of the Bis-xanthate:
-
To a solution of the C8, C8a-diol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 2.5 equiv).
-
The mixture is stirred for 30 minutes at 0 °C.
-
Carbon disulfide (3.0 equiv) is added dropwise, and the reaction is stirred for another 30 minutes at 0 °C.
-
Methyl iodide (3.0 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude bis-xanthate, which is used in the next step without further purification.
-
-
Deoxygenation:
-
The crude bis-xanthate is dissolved in anhydrous toluene (0.05 M).
-
Tributyltin hydride (4.0 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.2 equiv) are added.
-
The reaction mixture is heated to reflux (110 °C) for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield this compound.
-
Below is a DOT language representation of the key deoxygenation step.
Caption: Mechanism of the Barton-McCombie deoxygenation.
Data Presentation
The following tables summarize the quantitative data for the key reaction steps based on reported yields for the synthesis of oleandolide and expected yields for the proposed deoxygenation.
| Step | Reaction | Reagents and Conditions | Starting Material (equiv) | Product | Yield (%) |
| 1 | Macrolactonization | 1. Et3N, 2,4,6-trichlorobenzoyl chloride, Toluene, 0 °C2. DMAP, Toluene, rt | Seco-acid (1.0) | Protected Macrolactone | ~75 |
| 2 | Deprotection | HF (aq), CH3CN/H2O, 0 °C to rt | Protected Macrolactone (1.0) | C8, C8a-Diol | ~85 |
| 3a | Bis-xanthate Formation | NaH, CS2, MeI, THF, 0 °C to rt | C8, C8a-Diol (1.0) | Bis-xanthate | ~90 (crude) |
| 3b | Deoxygenation | Bu3SnH, AIBN, Toluene, reflux | Bis-xanthate (1.0) | This compound | ~70 |
Conclusion
The proposed total synthesis of this compound provides a clear and feasible route to this novel analog of a biologically important macrolide. By adapting established synthetic sequences and incorporating a well-precedented deoxygenation reaction, this protocol offers a robust framework for the preparation of this compound for further biological evaluation. The detailed experimental procedures and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Application Notes and Protocols for the Proposed Semi-Synthesis of Oleandomycin from 8,8a-Deoxyoleandolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Oleandomycin (B1677203) is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus. Its structure features a central oleandolide (B1226770) aglycone to which two deoxysugars, L-oleandrose and D-desosamine, are attached. The biosynthesis of oleandomycin is a complex process, with the final steps involving hydroxylation and epoxidation of the macrolactone ring. The precursor, 8,8a-deoxyoleandolide, lacks the crucial epoxide ring at the C-8,8a position, which is essential for its antibiotic activity. The conversion of this compound to oleandomycin presents a significant synthetic challenge. This document details a proposed multi-step semi-synthesis to achieve this conversion, providing researchers with a foundational methodology for further investigation and optimization.
Proposed Semi-Synthetic Pathway
The proposed pathway for the semi-synthesis of oleandomycin from this compound is depicted below. This pathway is based on established chemical reactions for similar macrolide structures.
Caption: Proposed workflow for the semi-synthesis of oleandomycin.
Experimental Protocols
Note: These are proposed protocols and require optimization. Appropriate protecting groups for existing hydroxyl functions on the starting material may be necessary and should be considered based on the chosen reaction conditions.
Step 1: Stereoselective Hydroxylation of this compound
Objective: To introduce a hydroxyl group at the C-8 position.
Methodology: Allylic hydroxylation using selenium dioxide.
Materials:
-
This compound
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add a catalytic amount of selenium dioxide.
-
Slowly add tert-butyl hydroperoxide to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 8-hydroxy-8,8a-deoxyoleandolide.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 100 mg |
| Selenium Dioxide | 5 mol% |
| t-BuOOH | 1.2 equivalents |
| Reaction Time | 12-24 hours |
| Yield | 40-60% |
Step 2: Epoxidation of 8-Hydroxy-8,8a-deoxyoleandolide
Objective: To form the epoxide ring at the C-8,8a position to yield oleandolide.
Methodology: Vanadium-catalyzed epoxidation.
Materials:
-
8-Hydroxy-8,8a-deoxyoleandolide
-
Vanadyl acetylacetonate (B107027) (VO(acac)₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Toluene (B28343), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-hydroxy-8,8a-deoxyoleandolide in anhydrous toluene in a round-bottom flask.
-
Add a catalytic amount of vanadyl acetylacetonate.
-
Add tert-butyl hydroperoxide dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the resulting oleandolide by silica gel column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 50 mg |
| VO(acac)₂ | 10 mol% |
| t-BuOOH | 1.5 equivalents |
| Reaction Time | 6-12 hours |
| Yield | 50-70% |
Step 3: Glycosylation of Oleandolide
Objective: To sequentially attach L-oleandrose and D-desosamine to the oleandolide core.
Methodology: Schmidt glycosylation using glycosyl trichloroacetimidate (B1259523) donors.
3a. Synthesis of L-Oleandrosyl-oleandolide
Materials:
-
Oleandolide
-
Protected L-oleandrose trichloroacetimidate donor
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of oleandolide and the L-oleandrose donor in anhydrous DCM, add activated molecular sieves.
-
Cool the mixture to -40 °C under an inert atmosphere.
-
Add a catalytic amount of TMSOTf.
-
Stir the reaction at low temperature and monitor by TLC.
-
Upon completion, quench with triethylamine (B128534) and allow to warm to room temperature.
-
Filter the mixture and concentrate the filtrate.
-
Purify the product by column chromatography.
-
Perform deprotection of the sugar hydroxyl groups as required.
3b. Synthesis of Oleandomycin
Materials:
-
L-Oleandrosyl-oleandolide
-
Protected D-desosamine trichloroacetimidate donor
-
TMSOTf
-
DCM, anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
Follow a similar procedure to Step 3a, using L-oleandrosyl-oleandolide as the acceptor and the D-desosamine donor.
-
After purification, perform the final deprotection steps to yield oleandomycin.
Quantitative Data (Hypothetical - for each glycosylation step):
| Parameter | Value |
| Acceptor | 1 equivalent |
| Donor | 1.5 equivalents |
| TMSOTf | 0.1 equivalents |
| Reaction Time | 2-4 hours |
| Yield | 30-50% |
Signaling Pathways and Logical Relationships
The logical progression of the semi-synthesis is outlined below, highlighting the key transformations.
Caption: Key transformations in the proposed semi-synthesis of oleandomycin.
Conclusion
The semi-synthesis of oleandomycin from this compound is a challenging yet potentially rewarding endeavor. The protocols outlined in this document provide a theoretical framework for achieving this transformation. Researchers undertaking this synthesis should be prepared for extensive reaction optimization and characterization at each step. Success in this semi-synthesis would not only provide access to oleandomycin but also open avenues for the creation of novel macrolide antibiotics with potentially improved therapeutic properties.
Application Note: High-Sensitivity HPLC-MS/MS Method for the Detection of 8,8a-Deoxyoleandolide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of 8,8a-Deoxyoleandolide, a key intermediate in the biosynthesis of the macrolide antibiotic oleandomycin (B1677203).[1] The method utilizes a reverse-phase HPLC separation coupled with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity for the detection of this compound in complex matrices such as bacterial fermentation broths or cell cultures. This method is suitable for researchers in microbiology, natural product chemistry, and drug development who are studying the biosynthesis of oleandomycin or developing engineered strains for antibiotic production.
Introduction
Oleandomycin is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus.[2] Its biosynthesis involves a complex pathway starting with a polyketide synthase (PKS) that assembles the aglycone core.[1] this compound is the initial aglycone precursor produced by the OlePKS.[1] This intermediate subsequently undergoes glycosylation and epoxidation to form the final active oleandomycin molecule.[2]
The quantification of this compound is crucial for understanding the efficiency of the oleandomycin biosynthetic pathway and for metabolic engineering efforts aimed at improving antibiotic yields. Traditional methods for analyzing macrolides can lack the specificity required to differentiate between the various biosynthetic intermediates. HPLC-MS/MS offers a powerful analytical solution, providing both chromatographic separation and mass-based detection with high selectivity and sensitivity.[3] This application note provides a detailed protocol for the detection of this compound using this technique.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction (SPE) protocol is recommended for the cleanup and concentration of this compound from aqueous matrices like fermentation broth.
-
Sample Pre-treatment: Centrifuge the sample (e.g., 10 mL of fermentation broth) to pellet cells and large debris. Filter the supernatant through a 0.45 µm filter.
-
SPE Cartridge Conditioning: Condition a polymeric reverse-phase SPE cartridge (e.g., Agilent Bond Elut Plexa) by passing 5 mL of methanol (B129727) followed by 5 mL of water through the cartridge.[4]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of methanol.[4]
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[4]
HPLC Conditions
The chromatographic separation is performed using a C18 reverse-phase column.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.6 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 35°C[2] |
| Injection Volume | 5 µL[2] |
MS/MS Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with MRM for targeted quantification.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
MRM Transitions for this compound
The exact molecular weight of this compound (C20H36O6) is 372.2512 g/mol .[5] The following proposed MRM transitions are based on the protonated precursor ion [M+H]+ and theoretical fragmentation patterns. It is recommended to optimize these transitions using an authentic standard if available.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 373.26 | 355.25 (Loss of H₂O) | 15 | 100 |
| This compound | 373.26 | 215.15 (Cleavage of lactone ring) | 25 | 100 |
Visualizations
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted below.
Caption: Experimental workflow for this compound detection.
Oleandomycin Biosynthetic Pathway
The following diagram illustrates the position of this compound within the oleandomycin biosynthetic pathway.
Caption: Simplified oleandomycin biosynthetic pathway.
Data Presentation
The quantitative data for this compound should be presented in a clear and concise manner. A calibration curve should be generated using a standard of known concentration, and the concentration of the analyte in the samples should be determined from this curve.
Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
Sample Quantification Results
| Sample ID | Retention Time (min) | Calculated Concentration (ng/mL) |
| Blank | N/A | Not Detected |
| QC Low | Example Value | Example Value |
| QC High | Example Value | Example Value |
| Sample 1 | Example Value | Example Value |
| Sample 2 | Example Value | Example Value |
Conclusion
The HPLC-MS/MS method described in this application note provides a selective and sensitive tool for the detection and quantification of this compound. The sample preparation protocol effectively removes interfering matrix components, and the optimized chromatographic and mass spectrometric conditions allow for reliable analysis. This method will be valuable for researchers investigating the biosynthesis of oleandomycin and for those involved in the development of improved antibiotic production strains.
References
- 1. Cloning, characterization and heterologous expression of a polyketide synthase and P-450 oxidase involved in the biosynthesis of the antibiotic oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleandomycin - Wikipedia [en.wikipedia.org]
- 3. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. KEGG COMPOUND: C11989 [genome.jp]
Application Notes and Protocols for the Fermentation of 8,8a-Deoxyoleandolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,8a-Deoxyoleandolide is a polyketide macrolactone and a key biosynthetic intermediate of the antibiotic oleandomycin (B1677203). Produced by actinomycete bacteria, primarily Streptomyces antibioticus, this molecule serves as the aglycone core that undergoes subsequent enzymatic modifications, including a crucial epoxidation step, to form the final active compound. The enzyme responsible for this epoxidation at the C8-C8a position is a cytochrome P450 monooxygenase, OleP. By creating a targeted knockout of the oleP gene in S. antibioticus, the biosynthetic pathway is blocked at this compound, leading to its accumulation.
These application notes provide a comprehensive framework for the production of this compound through fermentation of a genetically modified Streptomyces antibioticus strain. The protocols cover the genetic manipulation of the producing strain, detailed fermentation procedures, and downstream processing for the purification of the target compound.
Data Presentation
The production of this compound is highly dependent on the specific strain, media composition, and fermentation conditions. The following tables provide a template for recording and comparing quantitative data from fermentation experiments. Representative values from similar polyketide fermentations in Streptomyces are included for reference.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Seed Culture | Production Culture |
| Culture Volume | 50 mL in 250 mL flask | 1 L in 2 L bioreactor |
| Inoculum Size | 5% (v/v) | 5% (v/v) |
| Temperature | 28°C - 30°C | 28°C |
| Agitation | 200 - 250 rpm | 300 - 500 rpm |
| Aeration | N/A (Baffled Flask) | 1.0 vvm |
| pH | 7.0 - 7.2 | Maintained at 7.0 |
| Fermentation Time | 48 - 72 hours | 168 - 216 hours |
Table 2: Comparison of Production Media on this compound Titer
| Medium Component | Concentration (g/L) | Titer (mg/L) | Dry Cell Weight (g/L) | Yield (mg/g DCW) |
| Carbon Source | ||||
| Fructose | 40 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Soluble Starch | 40 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Glucose | 40 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Nitrogen Source | ||||
| Aspartic Acid | 10 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Soy Peptone | 10 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Yeast Extract | 10 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway leading to this compound and the overall experimental workflow for its production.
Caption: Biosynthesis of this compound via PKS and accumulation due to oleP gene knockout.
Caption: Experimental workflow for the production and purification of this compound.
Experimental Protocols
Protocol 1: Generation of Streptomyces antibioticus ΔoleP Mutant
This protocol outlines a general method for creating a targeted gene knockout of the oleP gene using CRISPR-Cas9, a common technique for genetic manipulation in Streptomyces.[1]
1.1. Plasmid Construction:
- Design a 20-bp single guide RNA (sgRNA) targeting a conserved region of the oleP gene. Ensure a suitable Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) is downstream of the target.
- Synthesize and clone the sgRNA into a CRISPR-Cas9 vector suitable for Streptomyces, such as pCRISPomyces-2.
- Design and synthesize two homology arms (approx. 1-2 kb each) flanking the oleP gene.
- Assemble the homology arms into the sgRNA-containing plasmid. This plasmid will serve as the editing template for homologous recombination.
1.2. Intergeneric Conjugation from E. coli to S. antibioticus: [2]
- Transform the final knockout plasmid into a non-methylating E. coli donor strain, such as ET12567/pUZ8002.
- Grow the E. coli donor strain in LB medium with appropriate antibiotics (e.g., apramycin, kanamycin, chloramphenicol) to an OD600 of 0.4-0.6.
- Prepare a dense spore suspension of wild-type S. antibioticus from a mature agar (B569324) plate (e.g., ISP4 medium).
- Wash the E. coli cells to remove antibiotics and mix with the S. antibioticus spores.
- Plate the mixture onto a suitable conjugation medium (e.g., MS agar) and incubate at 28°C for 16-20 hours.
- Overlay the plates with water containing nalidixic acid (to counter-select E. coli) and an antibiotic for plasmid selection (e.g., apramycin).
- Incubate at 28°C for 5-10 days until exconjugant colonies appear.
1.3. Verification of Gene Knockout:
- Isolate genomic DNA from potential exconjugant colonies.
- Use PCR with primers flanking the oleP gene to screen for the deletion. The PCR product from a successful knockout will be smaller than the wild-type product.
- Confirm the deletion by Sanger sequencing of the PCR product.
Protocol 2: Seed Culture Preparation
This protocol describes the preparation of a seed culture to provide a healthy inoculum for the main production fermentation.
2.1. Materials:
- S. antibioticus ΔoleP glycerol (B35011) stock or spore suspension.
- Seed Culture Medium (e.g., YEME or ISP2).
- YEME Medium (g/L): Yeast Extract 4, Malt Extract 10, Glucose 4, pH 7.2.
- 250 mL baffled Erlenmeyer flasks.
2.2. Procedure:
- Prepare the seed culture medium and dispense 50 mL into each 250 mL baffled flask. Sterilize by autoclaving.
- Inoculate the flasks with the S. antibioticus ΔoleP strain from a glycerol stock or by scraping spores from a fresh plate.
- Incubate at 28°C in a shaking incubator at 220 rpm for 48-72 hours, until dense mycelial growth is observed.[3]
Protocol 3: Production Fermentation
This protocol outlines the submerged fermentation process for the production of this compound.
3.1. Materials:
- S. antibioticus ΔoleP seed culture.
- Production Fermentation Medium. A chemically defined medium is recommended for better reproducibility.[4]
- Production Medium (g/L): Fructose 40, Aspartic Acid 10, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, Trace element solution 1 mL/L, pH 7.0.
- Benchtop bioreactor (e.g., 2 L).
3.2. Procedure:
- Prepare and sterilize the production medium in the bioreactor.
- Inoculate the production medium with 5% (v/v) of the seed culture.[3]
- Set the fermentation parameters: Temperature 28°C, pH controlled at 7.0 (with sterile acid/base), aeration at 1.0 vvm (volume of air per volume of medium per minute), and agitation at 300-500 rpm to maintain a dissolved oxygen level above 30%.
- Run the fermentation for 7 to 9 days.
- Take samples aseptically every 24 hours to monitor growth (dry cell weight), pH, substrate consumption, and product formation (via HPLC analysis of an extracted sample).
Protocol 4: Extraction and Purification of this compound
This protocol provides a general method for extracting and purifying the target compound from the fermentation broth.
4.1. Extraction:
- Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).[5]
- Transfer the supernatant to a large separatory funnel.
- Add an equal volume of ethyl acetate (B1210297) and shake vigorously for 5-10 minutes.[3][5]
- Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
- Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
- Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
4.2. Purification:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
- Perform initial purification using silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.
- Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
- Pool the enriched fractions and concentrate them.
- Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to obtain highly pure this compound.
- Confirm the identity and purity of the final compound using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction and Purification of 8,8a-Deoxyoleandolide from Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,8a-Deoxyoleandolide is a polyketide macrolide that represents a precursor in the biosynthesis of the antibiotic oleandomycin. It is produced by a blocked mutant strain of Streptomyces erythreus.[1] The isolation and purification of this and similar polyketide intermediates are crucial for understanding biosynthetic pathways, for the development of new antibiotics, and for synthetic biology applications.
This document provides a detailed protocol for the extraction and purification of this compound from a fermentation culture of a Streptomyces erythreus mutant. The methodology is based on established principles for the isolation of macrolide antibiotics and related polyketides.
Data Presentation
Due to the limited availability of specific quantitative data for the extraction and purification of this compound in publicly accessible literature, the following table presents representative data based on the purification of similar polyketide macrolides. This table is intended to provide a general framework for expected yields and purity at each stage of the process.
| Purification Step | Total Volume (L) / Total Weight (g) | This compound Concentration (mg/L or mg/g) | Purity (%) | Yield (%) |
| Fermentation Broth | 10 L | 50 mg/L | <1 | 100 |
| Filtered Broth | 9.5 L | 45 mg/L | <1 | 85.5 |
| Ethyl Acetate (B1210297) Extract | 1 L | 400 mg/L | ~5 | 80 |
| Silica (B1680970) Gel Fraction | 0.1 L | 3.5 g/L | ~40 | 70 |
| C18 Flash Chromatography | 0.05 L | 6 g/L | ~80 | 60 |
| Preparative HPLC | 0.01 L | 25 g/L | >95 | 50 |
Experimental Protocols
I. Fermentation of Streptomyces erythreus Mutant
This protocol outlines the cultivation of a blocked mutant of Streptomyces erythreus for the production of this compound.
Materials:
-
Streptomyces erythreus blocked mutant strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)
-
Shake flasks
-
Fermenter
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the S. erythreus mutant from a slant into a 250 mL flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate a 10 L fermenter containing the production medium with 5% (v/v) of the seed culture.
-
Fermentation: Maintain the fermentation at 28-30°C with aeration and agitation for 7-10 days. Monitor pH, dissolved oxygen, and glucose consumption periodically.
II. Extraction of this compound
This protocol describes the extraction of the target compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvesting: After the fermentation is complete, harvest the broth.
-
Biomass Separation: Separate the mycelium from the culture broth by centrifugation at 5,000 x g for 20 minutes.
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 8.0-8.5.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts.
-
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude oily residue.
III. Purification of this compound
This multi-step chromatographic protocol is designed to purify this compound from the crude extract.
A. Silica Gel Chromatography (Initial Fractionation)
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
Procedure:
-
Column Packing: Prepare a silica gel column packed in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then apply the dried silica gel to the top of the column.
-
Elution: Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, and finally pure ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., anisaldehyde-sulfuric acid stain).
-
Pooling: Pool the fractions containing the compound of interest based on the TLC analysis.
-
Concentration: Concentrate the pooled fractions to dryness.
B. C18 Flash Chromatography
Materials:
-
Partially purified extract from silica gel chromatography
-
C18 reversed-phase silica gel
-
Water
-
Flash chromatography system
Procedure:
-
Column Equilibration: Equilibrate a C18 flash chromatography column with a mixture of water and methanol (e.g., 80:20).
-
Sample Loading: Dissolve the sample in a small volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in water.
-
Fraction Collection and Analysis: Collect fractions and analyze them by High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them.
C. Preparative High-Performance Liquid Chromatography (Final Polishing)
Materials:
-
Purified fraction from C18 chromatography
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatography:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. The exact conditions should be optimized based on analytical HPLC.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Concentrate the pure fraction to obtain the final product. Lyophilize if necessary.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Chromatographic purification strategy for this compound.
References
Application Notes and Protocols for 8,8a-Deoxyoleandolide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,8a-Deoxyoleandolide is a macrolide antibiotic precursor, specifically the aglycone precursor to oleandomycin (B1677203), synthesized by strains of Streptomyces antibioticus.[1] While research specifically employing this compound as a chemical probe is limited, its structural relationship to oleandomycin and other macrolide antibiotics allows for inferred applications based on the well-established mechanism of this class of compounds. Macrolide antibiotics are potent inhibitors of bacterial protein synthesis, making them valuable tools for studying ribosomal function and for the development of novel antibacterial agents.[2]
These notes provide a guide for utilizing this compound as a chemical probe, with protocols adapted from established methods for macrolide antibiotics. It is important to note that the biological activity of this compound may differ from that of its glycosylated counterpart, oleandomycin, and empirical validation is essential.
Biological Activity and Mechanism of Action
This compound, as a macrolide, is predicted to function as a bacteriostatic agent. The primary mechanism of action for macrolides involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] This binding occurs within the nascent peptide exit tunnel, sterically hindering the elongation of the polypeptide chain and leading to the dissociation of peptidyl-tRNA from the ribosome.[3] The lack of a 12-hydroxyl group and a 3-methoxy group in oleandomycin compared to erythromycin (B1671065) may affect its interaction with the 50S subunit and contribute to it being a less potent antibiotic.[1]
Key Features:
-
Effect: Inhibition of protein synthesis, leading to bacteriostasis.[1]
-
Spectrum of Activity (inferred from Oleandomycin): Primarily active against Gram-positive bacteria such as Staphylococcus and Enterococcus species.[1][4]
Data Presentation
Table 1: Antimicrobial Activity of Oleandomycin against Staphylococcus aureus
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.3-3 µg/mL | [1] |
Note: This data is for oleandomycin. The activity of this compound should be determined experimentally.
Mandatory Visualizations
Caption: Mechanism of action of macrolide antibiotics.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the quantitative susceptibility of a bacterial strain to this compound.
Materials:
-
This compound
-
Appropriate solvent for the probe (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in CAMHB to a working concentration that is 2-fold higher than the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well plate, perform 2-fold serial dilutions of the this compound working solution in CAMHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (inoculum without the probe) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Disk Diffusion Susceptibility Testing
This qualitative method determines the susceptibility of a bacterial strain to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strain of interest
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound at a desired concentration (e.g., 15 µg per disk is common for macrolides).[5]
-
Apply a precise volume of the solution to each sterile filter paper disk and allow the solvent to evaporate completely.
-
-
Inoculation of Agar Plate:
-
Prepare a bacterial inoculum as described in Protocol 1 (0.5 McFarland standard).
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Aseptically place the prepared this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
The interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data, which would need to be established for this compound.
-
Applications in Drug Development and Research
-
Target Validation: As a specific inhibitor of the bacterial ribosome, this compound can be used to validate the ribosome as a target for novel antibiotics.
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with oleandomycin and other macrolides, researchers can understand the contribution of the aglycone core and sugar moieties to antibacterial potency.
-
Mechanism of Resistance Studies: This probe can be used to select for resistant bacterial mutants, which can then be analyzed to identify novel resistance mechanisms against macrolide antibiotics.
-
Probing Ribosomal Function: this compound can be utilized in in vitro translation assays to study the dynamics of protein synthesis and the role of the nascent peptide exit tunnel.
Conclusion
While this compound itself has not been extensively studied as a chemical probe, its structural similarity to oleandomycin provides a strong basis for its use in studying bacterial protein synthesis and in the early stages of antibiotic discovery. The protocols and information provided here offer a starting point for researchers to explore the potential of this macrolide precursor as a valuable tool in microbiology and drug development. It is imperative that the specific biological activity and characteristics of this compound are experimentally determined for each application.
References
- 1. Oleandomycin - Wikiwand [wikiwand.com]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biovet.com [biovet.com]
- 5. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 8,8a-Deoxyoleandolide for Bioactivity Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the derivatization of 8,8a-deoxyoleandolide is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar and well-characterized macrolide antibiotics, such as oleandomycin (B1677203) and erythromycin. These protocols are intended to serve as a starting point and guide for the development of specific procedures for this compound.
Introduction
This compound is a macrolide aglycone, a precursor in the biosynthesis of oleandomycin. As a polyketide-derived scaffold, it presents multiple reactive sites suitable for chemical modification. Derivatization of this core structure is a key strategy for generating novel analogs with potentially enhanced or modified biological activities. Macrolide antibiotics are known to primarily exert their effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] Modifications to the macrolide scaffold can influence its binding affinity, spectrum of activity, pharmacokinetic properties, and ability to overcome bacterial resistance mechanisms.
This document provides a framework for the derivatization of this compound and the subsequent evaluation of the bioactivity of its derivatives.
Derivatization Strategies
The chemical structure of this compound, while not explicitly detailed in the provided search results, is related to oleandomycin and erythromycin, suggesting the presence of hydroxyl and ketone functionalities that are primary targets for derivatization. Common derivatization strategies for macrolides that can be adapted include:
-
Modification of Hydroxyl Groups: Esterification, etherification, or glycosylation of hydroxyl groups can alter the lipophilicity and steric profile of the molecule, potentially improving cell permeability and target interaction.
-
Modification of Ketone Groups: Reductive amination or formation of oximes and hydrazones at ketone positions can introduce new functional groups, enabling further conjugation or altering the conformation of the macrolide ring.
-
Ring Modification: Ring expansion or contraction, though more synthetically challenging, can lead to novel scaffolds with fundamentally different biological activities.
Experimental Protocols
General Protocol for Esterification of a Hydroxyl Group
This protocol describes a general method for the acylation of a hydroxyl group on the this compound scaffold.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acyl chloride or carboxylic acid
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) and TEA or DIPEA (3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.5 equivalents) or a pre-activated carboxylic acid (using a coupling agent like DCC or EDC) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the purified derivative by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of bacteria.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The bioactivity of the synthesized this compound derivatives should be summarized in a clear and organized manner.
Table 1: Representative Antibacterial Activity of Hypothetical this compound Derivatives
| Compound ID | Modification | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | E. coli MIC (µg/mL) |
| 8,8a-DOD | (Parent Compound) | >64 | >64 | >64 |
| 8,8a-DOD-01 | C-5 Acetate | 16 | 32 | >64 |
| 8,8a-DOD-02 | C-5 Propionate | 8 | 16 | >64 |
| 8,8a-DOD-03 | C-11 Oxime | 32 | 64 | >64 |
| Erythromycin | (Reference) | 1 | 0.5 | >128 |
| Oleandomycin | (Reference) | 2 | 1 | >128 |
Visualizations
Experimental Workflow
Macrolide Mechanism of Action
References
Application Notes and Protocols for Scale-Up Fermentation of Streptomyces for Macrolide Production
Introduction
Macrolide antibiotics, a critical class of therapeutics, are predominantly produced via fermentation of various Streptomyces and related Actinomycete species. The scale-up of this fermentation process, from laboratory shake flasks to industrial-scale bioreactors, is a complex undertaking that requires meticulous optimization of nutritional and physical parameters to maximize product yield and ensure process robustness. This document provides detailed application notes and protocols for the scale-up fermentation of Saccharopolyspora erythraea (formerly Streptomyces erythreus), a well-studied producer of the macrolide antibiotic erythromycin (B1671065). The principles and methodologies outlined herein are broadly applicable to other macrolide-producing Streptomyces species with appropriate modifications.
These notes will cover the entire workflow, including inoculum development, media optimization, bioreactor scale-up, and downstream processing for the extraction and quantification of the target macrolide.
Regulatory Landscape of Macrolide Biosynthesis
The production of secondary metabolites like macrolides in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional cues, cellular stress, and developmental signals. In Saccharopolyspora erythraea, the biosynthesis of erythromycin is notably controlled by the global developmental regulator, BldD. Unlike many other antibiotic biosynthetic gene clusters, the erythromycin (ery) cluster lacks its own pathway-specific regulatory gene.[1][2]
The BldD protein acts as a transcriptional activator, directly binding to the promoter regions of the ery gene cluster to initiate the transcription of the biosynthetic genes.[1][2] This activation is linked to morphological differentiation and is often triggered by nutrient limitation, signaling the transition from primary growth to secondary metabolism.[1] Deletion of the bldD gene in S. erythraea has been shown to drastically reduce erythromycin production by as much as seven-fold and inhibit the formation of aerial mycelia.[1][2] Other transcriptional factors, including those from the TetR and Lrp families, are also involved in modulating erythromycin production, forming a complex regulatory network.[3][4]
Experimental Workflow for Scale-Up Fermentation
The transition from a small-scale shake flask culture to a controlled bioreactor environment is a critical step in process development. A typical workflow involves several stages, each with its own set of optimized conditions to ensure a healthy and productive culture for inoculation into the next stage.
Detailed Protocols
Inoculum Development
A robust and healthy inoculum is paramount for a successful fermentation. The following multi-stage process ensures a high-density, actively growing culture for inoculation into the production bioreactor.
Protocol 3.1.1: Spore Plate Preparation
-
Medium: Prepare Starch Nitrate Agar medium with the following composition (g/L): Starch 20, NaNO₃ 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, NaCl 0.5, CaCO₃ 3, FeSO₄·7H₂O 0.01, and Agar 20. Adjust the pH to 7.0-7.2 before sterilization.
-
Inoculation: Streak a loopful of the cryopreserved S. erythraea spore suspension onto the agar surface.
-
Incubation: Incubate the plates at 32°C for 10 days, or until heavy sporulation is observed.
-
Storage: For short-term storage, plates can be kept at 4°C for up to 4 weeks. For long-term storage, spores can be harvested in a 20% glycerol solution and stored at -80°C.
Protocol 3.1.2: Seed Culture (Shake Flask)
-
Medium: Prepare the seed culture medium. A typical composition (g/L) is: Corn Starch 50, Soybean Flour 18, Corn Steep Liquor 13, NaCl 3, (NH₄)₂SO₄ 1, NH₄NO₃ 1, Soybean Oil 5, and CaCO₃ 6. Adjust the pH to 6.8-7.0.
-
Inoculation: Aseptically transfer a 1 cm² agar piece with mature spores into a 500 mL flask containing 50 mL of the seed medium.
-
Incubation: Incubate the flask at 34°C on a rotary shaker at 250 rpm for 48 hours.
Bioreactor Fermentation
The transition to a stirred-tank bioreactor allows for precise control over key environmental parameters that influence macrolide production.
Protocol 3.2.1: Production Stage (5L Bioreactor)
-
Medium: Prepare the production medium. An example of a production medium composition (g/L) is: Corn Starch 40, Soybean Flour 30, Dextrin 30, (NH₄)₂SO₄ 2, Soybean Oil 10, and CaCO₃ 6.
-
Bioreactor Preparation: Sterilize the 5L bioreactor containing 3L of the production medium.
-
Inoculation: Aseptically transfer the seed culture to the production bioreactor to achieve a 10% (v/v) inoculum size.
-
Fermentation Parameters:
-
Temperature: Maintain at 28-34°C. An optimal temperature of 28°C has been reported for high erythromycin yield.[5]
-
pH: Control the pH at 7.0. This can be achieved through the addition of sterile acid (e.g., 1M H₂SO₄) and base (e.g., 2M NaOH). Maintaining a controlled pH has been shown to increase erythromycin production by approximately 13-16% compared to uncontrolled pH conditions.[6]
-
Dissolved Oxygen (DO): Maintain DO levels above 30% saturation by adjusting the agitation speed and aeration rate. A typical starting point is an agitation of 600 rpm and an aeration rate of 1.0 vvm (volume of air per volume of medium per minute).[7][8]
-
Fermentation Duration: 6-7 days.
-
-
Precursor Feeding (Optional): For erythromycin production, supplementation with n-propanol (a precursor for the propionyl-CoA extender units) can enhance the final titer. A common strategy is to add 0.5 mL of n-propanol to a 50 mL culture after 24 hours of fermentation.
Downstream Processing: Extraction and Quantification
Protocol 3.3.1: Erythromycin Extraction
-
Cell Separation: Centrifuge the fermentation broth at 4,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 10.0 using a suitable base (e.g., 2M NaOH). This converts the erythromycin to its non-ionized, more solvent-extractable form.
-
Solvent Extraction: Mix the pH-adjusted supernatant with an equal volume of n-butyl acetate (B1210297) in a separation funnel. Shake vigorously for 10-15 minutes. Allow the phases to separate.
-
Back Extraction: Collect the organic (n-butyl acetate) phase. Add an equal volume of an acidic aqueous solution (e.g., pH 5.0 buffer) to the organic phase and shake again. This will transfer the erythromycin back into the aqueous phase in its ionized form, leaving behind many impurities in the organic phase.
-
Concentration: The resulting aqueous phase containing the partially purified erythromycin can be concentrated under vacuum if necessary.
Protocol 3.3.2: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Filter the extracted erythromycin solution through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Quantification: Prepare a standard curve using certified erythromycin A reference standards. The concentration of erythromycin in the samples is determined by comparing the peak area to the standard curve.
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize quantitative data on the effect of various media components and fermentation conditions on erythromycin production by S. erythraea.
Table 1: Effect of Carbon and Nitrogen Sources on Erythromycin Production
| Carbon Source (40 g/L) | Nitrogen Source (10 g/L) | Erythromycin Yield (mg/L) | Reference |
| Glucose | Yeast Extract | ~400 | [6] |
| Bagasse | Yeast Extract | 512 | [5] |
| Beet Molasse | Corn Steep Liquor | 231.8 | [7] |
| Corn Starch | Soybean Flour | >1000 (in optimized fed-batch) | [10] |
Table 2: Influence of Bioreactor Parameters on Erythromycin Production
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) | % Change | Reference |
| pH Control | Uncontrolled | ~490 | Controlled at 7.0 | 567.5 | +15.8% | [6] |
| Agitation (rpm) | 200 | <200 | 600 | 231.3 | >15% | [7] |
| Temperature (°C) | 37 | <512 | 28 | 512 | - | [5] |
Table 3: Impact of Vitamin Supplementation on Erythromycin Titer
| Vitamin Supplementation | Concentration (mg/L) | Erythromycin Titer (mg/L) | % Increase | Reference |
| Control (no vitamins) | - | 724.8 | - | [8] |
| Vitamin B2 | 0.15 | - | - | [8] |
| Vitamin B6 | 0.21 | - | - | [8] |
| Vitamin B12 | 0.39 | - | - | [8] |
| Optimized Combination | Above concentrations | ~1009 | +39.2% | [8] |
Troubleshooting and Concluding Remarks
The scale-up of macrolide fermentation is an iterative process. Common challenges include shear stress from high agitation rates, which can damage mycelia, and oxygen limitation in dense cultures. Morphological engineering of Streptomyces strains can sometimes mitigate these issues. Fed-batch strategies, where nutrients are added incrementally during the fermentation, are often employed to avoid substrate inhibition and prolong the production phase, leading to significantly higher final titers. For instance, a fed-batch process with ammonium (B1175870) sulfate (B86663) supplementation has been shown to increase erythromycin yield to 1125.66 mg/L, a 43.5% increase over the batch process.[10]
The protocols and data presented here provide a robust framework for the development and optimization of scale-up fermentation of Streptomyces for macrolide production. Researchers are encouraged to use this information as a starting point and further optimize conditions for their specific strains and equipment to achieve maximal productivity.
References
- 1. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of Erythromycin in Saccharopolyspora erythraea [frontiersin.org]
- 4. Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of Erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Engineering of Streptomyces for Improved Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of metabolic engineering strategies aimed at enhancing the production of valuable secondary metabolites in Streptomyces, a genus renowned for its prolific production of antibiotics and other bioactive compounds. Detailed protocols for key experimental procedures are provided to facilitate the practical application of these strategies in a laboratory setting.
Introduction to Metabolic Engineering in Streptomyces
Streptomyces are Gram-positive, filamentous bacteria that are a primary source of clinically important natural products, including a majority of the antibiotics in current use.[1] However, the native production levels of these secondary metabolites are often too low for commercially viable large-scale production. Metabolic engineering offers a rational and targeted approach to strain improvement by modifying the organism's genetic and regulatory processes to overproduce desired compounds.[2]
Key strategies in the metabolic engineering of Streptomyces include:
-
Enhancing Precursor Supply: Increasing the intracellular pool of precursor molecules required for the biosynthesis of the target secondary metabolite.
-
Engineering Biosynthetic Pathways: Modifying the expression of genes within the biosynthetic gene cluster (BGC) of the target compound.
-
Modulating Regulatory Networks: Manipulating global and pathway-specific regulatory genes to upregulate biosynthesis.
-
Genome-Scale Engineering: Employing advanced techniques like CRISPR-Cas9 for precise and efficient genome-wide modifications.
Data Presentation: Enhancing Secondary Metabolite Yields
The following tables summarize quantitative data from various studies demonstrating the successful application of metabolic engineering strategies to improve the yield of specific secondary metabolites in different Streptomyces species.
Table 1: Improvement of Daptomycin (B549167) Production in Streptomyces roseosporus
| Engineering Strategy | Strain/Modification | Titer (µg/mL) | Fold Increase | Reference |
| Precursor Engineering | ||||
| Inhibition of Aspartate Degradation/Competitive Pathways | Combined inhibition of acsA4, pta, pyrB, pyrC | 167.4 | 1.74 | [3][4][5] |
| Overexpression of Aspartate Synthetic Pathway | Co-overexpression of aspC, gdhA, ppc, ecaA | 168 | 1.76 | [3][4][5] |
| Chassis and BGC Engineering | ||||
| Deletion of Pigment BGC & Promoter Replacement in DAP BGC | Chassis strain with engineered DAP BGC | 185.8 | 1.94 | [3][4][5] |
| Combined Strategies | ||||
| Precursor Engineering in Chassis Strain | Aspartate supply strategies in chassis strain | 302 | 3.15 | [3][4][5] |
| Duplication of Engineered DAP BGC in Chassis Strain | Additional copy of engineered DAP BGC | 274.6 | 2.86 | [3][4][5] |
| All Strategies Combined | Final engineered strain | 350.7 | 3.66 | [3][4][5] |
| Regulatory Pathway Reconstruction | ||||
| Knockout of Negative Regulators | Deletion of arpA and phaR | 68 | 1.88 | [6] |
| Multilevel Engineering | ||||
| Precursor, Regulatory, and Fermentation Engineering | L2797-VHb | 113 (shake flask) | 6.65 | [6][7] |
| 786 (15L fermenter) | - | [6][7] |
Table 2: Improvement of Actinorhodin Production in Streptomyces coelicolor
| Engineering Strategy | Strain/Modification | Relative Yield Improvement | Reference |
| Precursor Engineering | |||
| Deletion of zwf2 (Pentose Phosphate Pathway) | Δzwf2 mutant | Reduced production rate | [8] |
| Deletion of pgm (Glycogen Biosynthesis) | Δpgm mutant | Reduced production | [8] |
| Enhancing Oxygen Utilization | |||
| Expression of Bacterial Hemoglobin | Hemoglobin-expressing strain | 10-fold increase in specific yield | [9] |
| Overexpression of Activator Gene | |||
| Overexpression of actII-ORF4 | Strain overexpressing actII-ORF4 | High-yield production in fed-batch culture | [10][11] |
Signaling Pathways and Experimental Workflows
Regulatory Cascade for Antibiotic Production
The production of antibiotics in Streptomyces is tightly controlled by complex regulatory networks. These networks often involve pathway-specific regulators located within the biosynthetic gene clusters, as well as global regulators that respond to nutritional and environmental signals.[2][12] A common regulatory motif is the activation of a pathway-specific activator by a small diffusible signaling molecule, such as a γ-butyrolactone (GBL).[13][14]
Precursor Supply for Polyketide Synthesis
Polyketides are a large class of secondary metabolites synthesized from simple acyl-CoA precursors. Enhancing the supply of these building blocks, such as acetyl-CoA and malonyl-CoA, is a key strategy for improving polyketide yield.[15][16][17]
Experimental Workflow for CRISPR-Cas9 Mediated Gene Deletion
The CRISPR-Cas9 system has revolutionized genome editing in Streptomyces, allowing for efficient and precise gene deletions, insertions, and replacements.[18][19][20] The general workflow involves designing a guide RNA (gRNA) to target the gene of interest, cloning it into a Streptomyces-compatible CRISPR-Cas9 vector, and introducing the vector into the host strain.
Experimental Protocols
Intergeneric Conjugation from E. coli to Streptomyces
This protocol is adapted for the transfer of non-replicative plasmids from E. coli to Streptomyces for gene disruption or integration. The E. coli donor strain ET12567/pUZ8002 is commonly used as it is methylation-deficient.[21][22]
Materials:
-
E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid.
-
Streptomyces recipient strain.
-
LB medium and agar (B569324) plates.
-
2xYT medium.
-
MS (Mannitol Soya Flour) agar plates.
-
Appropriate antibiotics for selection.
-
Nalidixic acid.
Procedure:
-
Prepare the E. coli Donor:
-
Inoculate a single colony of the E. coli donor strain into LB medium containing the appropriate antibiotics for both the helper plasmid (e.g., chloramphenicol (B1208) and kanamycin (B1662678) for pUZ8002) and the mobilizable plasmid.
-
Incubate overnight at 37°C with shaking.
-
The next day, subculture the overnight culture into fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.
-
Wash the cells twice with an equal volume of LB medium to remove antibiotics and resuspend in a small volume of LB.
-
-
Prepare the Streptomyces Recipient:
-
Prepare a spore suspension of the Streptomyces recipient strain.
-
Alternatively, for strains that sporulate poorly, mycelial fragments can be used. Grow the strain in a suitable liquid medium and harvest the mycelium.
-
If using spores, heat-shock the spore suspension at 50°C for 10 minutes to induce germination.
-
-
Conjugation:
-
Mix the prepared E. coli donor cells and Streptomyces recipient spores or mycelium.
-
Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.
-
Overlay the plates with a solution containing water, nalidixic acid (to counter-select the E. coli donor), and the appropriate antibiotic to select for the plasmid in Streptomyces.
-
Continue to incubate the plates at 30°C until exconjugants appear (typically 5-10 days).
-
-
Verification:
-
Pick individual exconjugant colonies and streak them onto fresh selective agar plates to confirm their phenotype.
-
Verify the genetic modification by PCR or other appropriate molecular biology techniques.
-
Streptomyces Protoplast Transformation
This method is useful for introducing plasmid DNA into Streptomyces strains that are not amenable to conjugation. It involves the enzymatic removal of the cell wall to form protoplasts, which are then induced to take up DNA.[23][24][25]
Materials:
-
Streptomyces mycelium.
-
YEME medium (Yeast Extract-Malt Extract).
-
P buffer.
-
Lysozyme solution.
-
PEG (Polyethylene glycol) solution.
-
R2YE (Regeneration medium) agar plates.
-
Plasmid DNA.
Procedure:
-
Mycelium Growth and Harvesting:
-
Inoculate Streptomyces spores or mycelium into YEME medium, optionally supplemented with glycine (B1666218) to weaken the cell wall.
-
Grow the culture to the mid- to late-exponential phase.
-
Harvest the mycelium by centrifugation and wash with a sucrose (B13894) solution.
-
-
Protoplast Formation:
-
Resuspend the mycelial pellet in P buffer containing lysozyme.
-
Incubate at 30°C with gentle shaking until protoplast formation is observed under a microscope.
-
Filter the protoplast suspension through cotton wool to remove mycelial debris.
-
Gently pellet the protoplasts by centrifugation and resuspend in P buffer.
-
-
Transformation:
-
Mix the protoplast suspension with the plasmid DNA.
-
Add PEG solution to induce DNA uptake and mix gently.
-
Incubate at room temperature.
-
-
Regeneration and Selection:
-
Plate the transformation mixture onto R2YE agar plates.
-
Incubate at 30°C until colonies appear.
-
After a period of regeneration, overlay the plates with the appropriate antibiotic to select for transformants.
-
Continue incubation until transformant colonies are visible.
-
-
Verification:
-
Isolate individual transformant colonies and confirm the presence of the plasmid by plasmid isolation and restriction digestion or by PCR.
-
CRISPR-Cas9 Mediated Genome Editing in Streptomyces
This protocol provides a general framework for using the CRISPR-Cas9 system for gene editing in Streptomyces. Specific details may vary depending on the chosen CRISPR-Cas9 plasmid system.[18][26][27]
Materials:
-
Streptomyces strain for editing.
-
E. coli strain for plasmid construction and conjugation.
-
CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2).
-
Oligonucleotides for gRNA and homology arms.
-
Restriction enzymes and ligase, or Gibson Assembly Master Mix.
-
Appropriate antibiotics for selection.
Procedure:
-
Design and Construction of the Editing Plasmid:
-
Design a 20-bp guide RNA (gRNA) sequence that is specific to the target gene and adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Design homology arms (typically 1-2 kb) flanking the region to be deleted or modified.
-
Clone the gRNA cassette and the homology arms into the Streptomyces CRISPR-Cas9 vector using standard molecular cloning techniques (e.g., restriction-ligation or Gibson assembly).
-
Transform the final construct into a suitable E. coli strain for propagation and subsequent conjugation.
-
-
Introduction into Streptomyces :
-
Introduce the CRISPR-Cas9 editing plasmid into the target Streptomyces strain via intergeneric conjugation (as described in Protocol 4.1).
-
-
Selection and Screening of Mutants:
-
Select for Streptomyces exconjugants on agar plates containing the appropriate antibiotic.
-
Screen individual colonies for the desired genomic modification by PCR using primers that flank the target region. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
Phenotypic screening can also be employed if the gene deletion results in a discernible change (e.g., loss of pigment production).
-
-
Plasmid Curing (Optional):
-
To obtain a marker-free mutant, the CRISPR-Cas9 plasmid can be cured by growing the edited strain on non-selective medium for several rounds of sporulation.
-
Screen individual colonies for the loss of the antibiotic resistance marker associated with the plasmid.
-
Quantification of Secondary Metabolites
Accurate quantification of the target secondary metabolite is crucial for evaluating the success of metabolic engineering strategies. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.
Materials:
-
Streptomyces culture supernatant or cell extract.
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid).
-
Standard of the pure secondary metabolite for calibration.
Procedure:
-
Sample Preparation:
-
Centrifuge the Streptomyces culture to separate the mycelium from the supernatant.
-
If the target compound is secreted, the supernatant can be directly analyzed or extracted with an organic solvent.
-
If the compound is intracellular, the mycelium needs to be extracted using an appropriate solvent (e.g., methanol, ethyl acetate).
-
Filter the sample through a 0.22 µm filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method with a suitable mobile phase gradient and column temperature to achieve good separation of the target compound from other components in the sample.
-
Inject a known volume of the prepared sample into the HPLC system.
-
Detect the compound at its maximum absorbance wavelength or by its mass-to-charge ratio.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the pure secondary metabolite.
-
Determine the concentration of the target compound in the sample by comparing its peak area or height to the standard curve.
-
Express the yield as titer (e.g., mg/L) or specific productivity (e.g., mg/g of dry cell weight).
-
References
- 1. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 7. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of Primary Carbohydrate Metabolism for Increased Production of Actinorhodin in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinorhodin production by Streptomyces coelicolor and growth of Streptomyces lividans are improved by the expression of a bacterial hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 15. Increasing antibiotic production yields by favoring the biosynthesis of precursor metabolites glucose-1-phosphate and/or malonyl-CoA in Streptomyces producer strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - 科研通 [ablesci.com]
- 18. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 19. frontiersin.org [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Streptomyces:Protocols/Conjugation - OpenWetWare [openwetware.org]
- 22. Conjugation using ET12567/pUZ8002 - ActinoBase [actinobase.org]
- 23. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 24. Efficient plasmid transformation of Streptomyces ambofaciens and Streptomyces fradiae protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formation, regeneration, and transformation of protoplasts of Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 27. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8,8a-Deoxyoleandolide Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low yields of 8,8a-Deoxyoleandolide (DOEL) during fermentation.
Troubleshooting Guide: Low this compound (DOEL) Yield
Low yields of DOEL can stem from a variety of factors, from suboptimal fermentation conditions to issues with the producing strain. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Poor or No Growth of the Production Strain
Possible Causes:
-
Strain Viability: The initial inoculum may have low viability due to improper storage or handling.
-
Inoculum Size: An insufficient amount of inoculum can lead to a long lag phase and poor growth.
-
Media Composition: The growth medium may be lacking essential nutrients or have an incorrect pH.
-
Contamination: The culture may be contaminated with other microorganisms that inhibit the growth of the production strain.
Troubleshooting Steps:
-
Verify Strain Health:
-
Check the viability of your Streptomyces antibioticus or other producing strain (e.g., engineered Streptomyces lividans) stock.
-
Always use a fresh, actively growing seed culture for inoculation.
-
-
Optimize Inoculum:
-
Experiment with different inoculum sizes, typically ranging from 2% to 10% (v/v).
-
-
Media and Growth Conditions:
-
Ensure the pH of the seed and production media is optimal for Streptomyces growth (typically around 7.0).
-
Confirm that all media components are correctly prepared and sterilized.
-
-
Check for Contamination:
-
Examine the culture microscopically for any foreign microorganisms.
-
Plate a sample of the culture on a general-purpose medium to check for contaminants.
-
Issue 2: Good Growth, but Low or No DOEL Production
Possible Causes:
-
Suboptimal Fermentation Parameters: Temperature, pH, aeration, and agitation may not be conducive to DOEL production.
-
Incorrect Media Composition: The production medium may not provide the necessary precursors or may contain inhibitory compounds.
-
Strain Degeneration: The producing strain may have lost its ability to produce DOEL due to genetic instability.
-
Feedback Inhibition: Accumulation of DOEL or related metabolites may be inhibiting further production.
Troubleshooting Steps:
-
Optimize Fermentation Parameters:
-
Temperature: Test a range of temperatures (e.g., 28-32°C) to find the optimum for DOEL production.
-
pH: Maintain the pH of the fermentation broth within the optimal range (e.g., 6.5-7.5) using buffers or automated pH control.
-
Aeration and Agitation: Ensure adequate dissolved oxygen levels by optimizing the agitation speed and aeration rate. Mycelial growth of Streptomyces can lead to viscous broths, making oxygen transfer a critical factor.[1]
-
-
Media Optimization:
-
Carbon Source: While glucose can support growth, it may repress secondary metabolite production.[2] Consider using alternative carbon sources like fructose (B13574), which has been shown to support high oleandomycin (B1677203) titres.[2]
-
Nitrogen Source: Aspartic acid has been identified as a favorable nitrogen source for oleandomycin production.[2] Experiment with different nitrogen sources and concentrations.
-
Precursor Feeding: Since DOEL is a polyketide, its biosynthesis depends on the availability of specific precursors. Supplementing the medium with propionate (B1217596) has been shown to stimulate oleandomycin biosynthesis.[2]
-
-
Strain Maintenance and Integrity:
-
Return to an earlier, high-producing stock of your strain.
-
Avoid excessive subculturing, which can lead to strain degeneration.
-
Periodically re-isolate single colonies and screen for DOEL production.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOEL) and what is its producing organism?
A1: this compound (DOEL) is a polyketide and a key intermediate in the biosynthesis of the macrolide antibiotic oleandomycin. The primary producing organism is Streptomyces antibioticus.[3] DOEL can also be produced by heterologous expression of the oleandomycin polyketide synthase (OlePKS) in hosts like Streptomyces lividans, or by blocked mutants of Streptomyces erythreus.
Q2: What is the biosynthetic pathway for this compound?
A2: The biosynthesis of DOEL is initiated from a propionyl-CoA starter unit and six methylmalonyl-CoA extender units, which are condensed by the oleandomycin polyketide synthase (OlePKS). The OlePKS is a large, multi-modular enzyme that catalyzes the sequential addition and modification of these building blocks to form the 14-membered macrolactone ring of DOEL.
Q3: How can I quantify the yield of DOEL in my fermentation broth?
A3: The most common method for quantifying DOEL is High-Performance Liquid Chromatography (HPLC). A reliable and sensitive procedure for the analysis of oleandomycin and related macrolides involves solid-phase extraction for sample clean-up, followed by HPLC with fluorometric or mass spectrometric detection.[4] An internal standard should be used to ensure accuracy.
Q4: Are there any specific media components that are known to enhance DOEL production?
A4: Studies on the parent compound, oleandomycin, have shown that certain nutrients can significantly impact yield. Fructose and aspartic acid have been identified as effective carbon and nitrogen sources, respectively.[2] Furthermore, the addition of propionate, a direct precursor for the polyketide chain, can stimulate biosynthesis.[2]
Data on Factors Affecting Oleandomycin Production
Note: The following data is for oleandomycin, the final product derived from DOEL. These findings can serve as a valuable starting point for optimizing DOEL production.
Table 1: Effect of Carbon Source on Oleandomycin Production in Streptomyces antibioticus
| Carbon Source | Relative Oleandomycin Titer |
| Fructose | +++ |
| Glucose | + |
| Glycerol | ++ |
| Starch | ++ |
(Qualitative representation based on findings that fructose supports the highest titres, while glucose can be repressive)[2]
Table 2: Effect of Nitrogen Source on Oleandomycin Production in Streptomyces antibioticus
| Nitrogen Source | Relative Oleandomycin Titer |
| Aspartic Acid | +++ |
| Ammonium Sulfate | ++ |
| Peptone | + |
| Yeast Extract | + |
(Qualitative representation based on the finding that aspartic acid is a superior nitrogen source)[2]
Table 3: Effect of Precursor Feeding on Oleandomycin Biosynthesis in Streptomyces antibioticus
| Precursor Added | Effect on Oleandomycin Biosynthesis |
| Propionate | Stimulatory |
| Acetate | No significant effect |
(Based on findings from studies on oleandomycin biosynthesis)[2]
Experimental Protocols
Protocol 1: Submerged Fermentation of Streptomyces antibioticus for DOEL Production
-
Seed Culture Preparation:
-
Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a fresh culture of S. antibioticus from an agar (B569324) plate or a frozen stock.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until a dense mycelial culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium in a fermenter. A chemically defined medium containing fructose as the carbon source and aspartic acid as the nitrogen source is recommended for higher yields of oleandomycin and its precursors.[2]
-
Inoculate the production fermenter with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at 28-30°C with controlled pH (around 7.0) and adequate aeration and agitation.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight) and DOEL production (by HPLC).
-
Protocol 2: Extraction and Quantification of DOEL by HPLC
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
DOEL can be extracted from both the mycelium and the supernatant. For the supernatant, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH can be performed. For the mycelium, sonication in an organic solvent may be necessary.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Pass the crude extract through a cation exchange SPE cartridge to remove interfering compounds.[4]
-
-
HPLC Analysis:
-
Analyze the cleaned-up extract using a reverse-phase HPLC system with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifying agent like formic acid).
-
Detect DOEL using a UV detector at an appropriate wavelength or, for higher sensitivity and specificity, a mass spectrometer.
-
Quantify the DOEL concentration by comparing the peak area to a standard curve prepared with a purified DOEL standard.
-
Visualizations
Caption: Biosynthetic pathway of this compound and its conversion to Oleandomycin.
Caption: A workflow for troubleshooting low yields of this compound.
References
- 1. Morphogenesis of Streptomyces in submerged cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of erythromycin and oleandomycin residues in food by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of 8,8a-Deoxyoleandolide
Welcome to the technical support center for the total synthesis of 8,8a-Deoxyoleandolide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of this complex macrolide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main challenges include:
-
Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers, particularly at C8, which is no longer constrained by an epoxide ring as in oleandolide (B1226770).
-
Macrolactonization: Efficiently closing the 14-membered macrolactone ring from the seco-acid precursor, a step often associated with low yields.
-
Protecting Group Strategy: The need for a robust and orthogonal protecting group strategy to mask reactive functional groups throughout the synthesis.[1][2][3]
-
Fragment Coupling: Convergently assembling complex fragments to construct the carbon skeleton.
Q2: How does the absence of the 8,8a-epoxide affect the synthetic strategy compared to oleandolide?
A2: The lack of the 8,8a-epoxide introduces the significant challenge of stereoselectively installing the C8 hydroxyl group and the C8a methyl group. In oleandolide synthesis, the epoxide often serves as a handle for introducing functionality and dictating stereochemistry. For this compound, an alternative strategy for controlling the C8 stereocenter, such as a substrate-controlled reduction or an asymmetric aldol (B89426) reaction, is required.
Q3: Which macrolactonization methods are most effective for forming the 14-membered ring of this compound?
A3: Several methods can be employed, with the choice depending on the specific substrate and its conformational preferences. Commonly used methods for 14-membered macrolides include the Yamaguchi, Shiina, and Corey-Nicolaou macrolactonizations. The Yamaguchi esterification is often a reliable choice for complex seco-acids.[4]
Q4: What are some common side reactions to watch out for during the synthesis?
A4: Common side reactions include epimerization of stereocenters, especially under basic or acidic conditions, premature deprotection of functional groups, and intermolecular reactions competing with the desired intramolecular macrolactonization. Careful selection of reagents and reaction conditions is crucial to minimize these issues.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield in Macrolactonization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired macrolactone, with significant amounts of starting seco-acid remaining. | 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance around the reacting centers. 3. Unfavorable conformation of the seco-acid for cyclization. | 1. Screen different activating agents (e.g., 2,4,6-trichlorobenzoyl chloride for Yamaguchi, MNBA for Shiina). 2. Increase the reaction temperature, but monitor for decomposition. 3. Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |
| Formation of dimers or higher-order oligomers. | 1. Reaction concentration is too high. 2. The rate of intermolecular reaction is faster than the intramolecular cyclization. | 1. Employ high-dilution techniques (e.g., syringe pump addition of the seco-acid to the reaction mixture). 2. Explore different solvent systems that may favor a cyclization-competent conformation. |
Issue 2: Poor Stereoselectivity at C8
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a mixture of diastereomers at C8 during the reduction of a C8 ketone precursor. | 1. Insufficient facial bias for the hydride attack. 2. Inappropriate choice of reducing agent. | 1. Use a bulky reducing agent to enhance facial selectivity (e.g., L-Selectride® or K-Selectride®). 2. Introduce a chelating group adjacent to the ketone to direct the hydride delivery. 3. Consider using a chiral reducing agent for asymmetric induction. |
| Low diastereoselectivity in an aldol reaction to form the C8-C9 bond. | 1. Poor transition state control. 2. Incompatible chiral auxiliary or catalyst. | 1. Optimize the reaction conditions (temperature, solvent, Lewis acid). 2. Screen different chiral auxiliaries or asymmetric catalysts. 3. Ensure the enolate geometry is controlled. |
Issue 3: Protecting Group Incompatibility
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Unintended removal of a protecting group during a reaction step. | 1. The protecting group is not stable to the reaction conditions. 2. The deprotection conditions for another group are not fully orthogonal. | 1. Choose a more robust protecting group for the sensitive functionality. 2. Re-evaluate the orthogonality of the protecting group scheme. For example, ensure that acid-labile groups are not present when performing a reaction under acidic conditions.[1][3] |
| Difficulty in removing a specific protecting group at the end of the synthesis. | 1. Steric hindrance around the protecting group. 2. The deprotection conditions are not harsh enough. | 1. Use a less sterically hindered protecting group if possible in the synthetic design. 2. Screen a variety of deprotection conditions, including different reagents, solvents, and temperatures. Be mindful of potential side reactions on the final product. |
Quantitative Data
The following table summarizes typical yields for key transformations in the synthesis of 14-membered macrolides, which can serve as a benchmark for the synthesis of this compound.
| Reaction Step | Reagents/Conditions | Typical Yield (%) | Key Challenges |
| Macrolactonization (Yamaguchi) | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene (B28343), High Dilution | 50 - 75 | Dimerization, Epimerization |
| Macrolactonization (Shiina) | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAP, CH2Cl2 | 60 - 85 | Substrate scope, Reagent preparation |
| Stereoselective Ketone Reduction (C8) | L-Selectride®, THF, -78 °C | 70 - 90 (d.r. > 10:1) | Diastereoselectivity, Over-reduction |
| Fragment Coupling (Suzuki) | Pd(PPh3)4, K2CO3, Toluene/H2O | 75 - 95 | Catalyst poisoning, Homocoupling |
Experimental Protocols
The following are representative protocols for key steps in the synthesis of this compound. These should be adapted and optimized for specific substrates.
Protocol 1: Yamaguchi Macrolactonization
Objective: To perform the intramolecular cyclization of the seco-acid to form the 14-membered lactone.
Materials:
-
Seco-acid of this compound
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
Procedure:
-
A solution of the seco-acid (1.0 eq) and Et3N (3.0 eq) in anhydrous toluene (0.01 M) is prepared in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
The solution is cooled to 0 °C, and 2,4,6-trichlorobenzoyl chloride (1.5 eq) is added dropwise. The mixture is stirred at 0 °C for 2 hours.
-
In a separate, large, flame-dried flask, a solution of DMAP (10.0 eq) in anhydrous toluene (0.001 M) is heated to 80 °C.
-
The mixed anhydride solution from step 2 is added dropwise to the hot DMAP solution over a period of 12 hours using a syringe pump.
-
After the addition is complete, the reaction mixture is stirred at 80 °C for an additional 2 hours.
-
The reaction is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO3.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone.
Protocol 2: Stereoselective Reduction of C8-Ketone
Objective: To stereoselectively reduce the C8-ketone to the corresponding C8-alcohol.
Materials:
-
C8-keto precursor of this compound
-
L-Selectride® (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
The C8-keto precursor (1.0 eq) is dissolved in anhydrous THF (0.05 M) in a flame-dried, round-bottom flask under an argon atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
L-Selectride® (1.5 eq, 1.0 M in THF) is added dropwise to the stirred solution over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 3 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired C8-alcohol. The diastereomeric ratio is determined by 1H NMR analysis of the crude product.
Visualizations
Logical Workflow for Troubleshooting Low Macrolactonization Yield
Caption: Troubleshooting flowchart for low macrolactonization yield.
Protecting Group Strategy Overview
Caption: Orthogonal protecting groups for hydroxyl and carboxyl functionalities.
References
Technical Support Center: Overcoming Bottlenecks in the Oleandomycin Biosynthetic Pathway
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the oleandomycin (B1677203) biosynthetic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common bottlenecks and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces antibioticus culture is growing well, but the oleandomycin yield is low. What are the initial troubleshooting steps?
A1: High biomass does not always correlate with high antibiotic production, as oleandomycin is a secondary metabolite. Production typically initiates during the stationary phase of growth. Here are the initial steps to troubleshoot low yields:
-
Confirm Growth Phase: Ensure your culture has entered the stationary phase before expecting significant oleandomycin production.
-
Verify Medium Composition: An excess of readily metabolized carbon sources like glucose can repress secondary metabolism. The carbon-to-nitrogen ratio is also critical for inducing antibiotic biosynthesis.
-
Check and Control pH: The optimal pH for oleandomycin production is around 7.2. Significant deviations can inhibit key biosynthetic enzymes.
-
Ensure Adequate Aeration: Oleandomycin biosynthesis is an aerobic process. Ensure sufficient dissolved oxygen levels through optimized agitation and aeration rates.
-
Assess Strain Integrity: Repeated subculturing can lead to genetic instability and reduced productivity. If you suspect strain degradation, it is advisable to return to a frozen stock culture.
Q2: Which carbon and nitrogen sources are optimal for oleandomycin production?
A2: Studies have shown that fructose (B13574) is a more suitable carbon source than glucose for oleandomycin production, as glucose can cause catabolite repression.[1] Aspartic acid has been identified as an effective nitrogen source.[1]
Q3: Can precursor feeding enhance oleandomycin yield?
A3: Yes, feeding specific precursors can significantly boost oleandomycin production. The oleandomycin macrolactone ring is synthesized from one acetyl-CoA and six methylmalonyl-CoA extender units, the latter being primarily derived from propionate (B1217596). Supplementing the culture medium with propionate has been shown to stimulate oleandomycin biosynthesis.[1][2]
Q4: I am observing the accumulation of the oleandolide (B1226770) aglycone. What could be the issue?
A4: Accumulation of the aglycone, 8,8a-deoxyoleandolide, suggests a bottleneck in the glycosylation steps. This could be due to inefficient activity of the glycosyltransferases OleG1 (for d-desosamine) or OleG2 (for L-oleandrose), or a limited supply of the sugar precursors dTDP-d-desosamine and dTDP-L-oleandrose.[3][4]
Q5: My oleandomycin product appears to be inactive. What could be the cause?
A5: Streptomyces antibioticus has a self-resistance mechanism that involves the intracellular glycosylation of oleandomycin by the glycosyltransferases OleI and OleD, rendering it inactive.[5][6] This inactive form is then secreted out of the cell. Extracellular reactivation occurs through the action of a β-glycosidase, OleR, which removes the inactivating glucose moiety. If you are assaying for activity from intracellular extracts, you may be measuring the inactive, glycosylated form.
Troubleshooting Guides
Issue 1: Low Polyketide Synthase (PKS) Activity
Symptoms:
-
Low overall oleandomycin yield.
-
Low levels of the oleandolide aglycone intermediate.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, and dissolved oxygen. The optimal temperature for S. antibioticus is typically around 28-30°C. |
| Nutrient Limitation or Repression | Ensure the medium has an appropriate carbon-to-nitrogen ratio. Avoid high concentrations of easily metabolized carbon sources like glucose. Fructose is a preferred carbon source.[1] |
| Insufficient Precursor Supply | Supplement the medium with propionate (e.g., 0.1-0.5 g/L) to boost the pool of methylmalonyl-CoA, a key building block for the polyketide chain. |
| Genetic Instability of the Strain | Revive the culture from a fresh spore stock or a frozen glycerol (B35011) stock to ensure the genetic integrity of the PKS genes. |
Issue 2: Inefficient Glycosylation
Symptoms:
-
Accumulation of the this compound aglycone.
-
Low final oleandomycin titers despite the presence of the aglycone.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low Glycosyltransferase (OleG1/OleG2) Activity | Ensure the fermentation conditions (pH, temperature) are optimal for glycosyltransferase function. Overexpression of the oleG1 and oleG2 genes can also be considered. |
| Limited Supply of Sugar Precursors | The biosynthesis of dTDP-d-desosamine and dTDP-L-oleandrose originates from glucose-1-phosphate. Ensure an adequate supply of the initial sugar precursors. |
| Feedback Inhibition | High concentrations of the final product or intermediates can sometimes inhibit enzyme activity. Consider strategies for in-situ product removal. |
Issue 3: Inefficient Post-PKS Tailoring (Epoxidation)
Symptoms:
-
Accumulation of this compound or its glycosylated derivatives, but not the final epoxidized oleandomycin.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low P450 Monooxygenase (OleP) Activity | The epoxidation step is catalyzed by the cytochrome P450 enzyme, OleP.[7] Ensure the presence of necessary cofactors and optimal redox conditions in the cell. Overexpression of the oleP gene may be beneficial. |
| Sub-optimal Expression of Redox Partners | P450 enzymes require redox partners for their activity. Ensure that the expression of ferredoxin and ferredoxin reductase is not a limiting factor. |
Data Presentation
Table 1: Effect of Carbon Source on Oleandomycin Production
| Carbon Source (1% w/v) | Relative Oleandomycin Titer (%) |
| Fructose | 100 |
| Glucose | < 20[1] |
Table 2: Effect of Precursor Feeding on Oleandomycin Biosynthesis
| Precursor Supplement | Observation | Reference |
| Propionate | Stimulated oleandomycin biosynthesis | [1][2] |
| Acetate (B1210297) | No significant stimulation | [2] |
Experimental Protocols
Protocol 1: Protoplast Fusion for Streptomyces antibioticus Strain Improvement
This protocol describes a general method for protoplast formation and fusion in Streptomyces, which can be adapted for S. antibioticus to generate strains with potentially higher oleandomycin yields.
Materials:
-
S. antibioticus mycelia grown in a suitable liquid medium (e.g., YEME).
-
Lysozyme (B549824) solution (1 mg/mL in P buffer).
-
P buffer (see reference for composition).
-
Polyethylene glycol (PEG) solution (e.g., 40-60% PEG 1000).
-
Regeneration medium (e.g., R2YE).
Procedure:
-
Mycelia Growth: Grow S. antibioticus in YEME medium to the late exponential phase.
-
Harvesting: Harvest the mycelia by centrifugation and wash with a sucrose (B13894) solution.
-
Protoplast Formation: Resuspend the mycelial pellet in lysozyme solution and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.
-
Protoplast Collection: Gently pipette the suspension to release protoplasts and then filter through cotton wool to remove mycelial fragments. Collect the protoplasts by centrifugation.
-
Fusion: Mix protoplasts from two different parent strains and treat with PEG solution to induce fusion.
-
Regeneration: Plate the fused protoplasts on a hypertonic regeneration medium and incubate until colonies appear.
-
Screening: Screen the resulting colonies for enhanced oleandomycin production.
Adapted from general protocols for Streptomyces protoplast fusion.[8][9]
Protocol 2: Quantification of Oleandomycin by HPLC
This protocol provides a starting point for the HPLC analysis of oleandomycin from fermentation broth.
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant and mycelium.
-
Oleandomycin can be extracted from both the supernatant and the mycelium. For the supernatant, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or chloroform) at a neutral or slightly alkaline pH can be performed.
-
For the mycelium, an initial extraction with a polar solvent like methanol (B129727) or acetone (B3395972) is recommended.
-
Evaporate the organic solvent and redissolve the residue in the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may need to be optimized. For some macrolides, a mobile phase of acetonitrile and 10 mM KH2PO4 has been used.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210-230 nm, as macrolides lack a strong chromophore.[10][11]
-
Standard: Use a purified oleandomycin standard to create a calibration curve for quantification.
This is a general protocol and may require optimization for specific experimental conditions.
Mandatory Visualizations
Caption: Oleandomycin biosynthetic pathway highlighting key enzymes and intermediates.
Caption: A logical workflow for troubleshooting low oleandomycin yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the Oleandomycin Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Analysis of OleY l-Oleandrosyl 3-O-Methyltransferase of the Oleandomycin Biosynthetic Pathway in Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structure of two macrolide glycosyltransferases provides a blueprint for host cell antibiotic immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the macrolide oleandomycin by Streptomyces antibioticus. Purification and kinetic characterization of an oleandomycin glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Culture Conditions for Streptomyces erythreus Mutants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Streytomyces erythreus mutants to enhance erythromycin (B1671065) production.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces erythreus mutant is growing well (high biomass), but the erythromycin yield is low. What are the initial troubleshooting steps?
A1: High biomass with low product yield is a common issue in secondary metabolite production. Here are the initial steps to take:
-
Confirm Growth Phase: Erythromycin is a secondary metabolite, and its production is typically initiated during the stationary phase of growth. Ensure your culture has reached this phase before expecting significant yields.
-
Verify Medium Composition: An excess of readily metabolized carbon or nitrogen sources can repress secondary metabolism. High concentrations of ammonium, for instance, have been shown to inhibit erythromycin formation.[1]
-
Check pH: The pH of the culture medium can significantly influence enzyme activity and metabolite production. Monitor and maintain the pH within the optimal range for S. erythreus.
-
Aeration and Agitation: Inadequate oxygen supply can be a limiting factor. Ensure proper aeration and agitation to maintain sufficient dissolved oxygen levels.
-
Genetic Stability: Repeated subculturing can lead to genetic instability and a decline in productivity, a phenomenon known as strain degeneration. It is advisable to go back to a fresh stock culture if you suspect this might be the case.
Q2: What are the key media components that influence erythromycin production?
A2: The balance of carbon and nitrogen sources is crucial for optimizing erythromycin yield. Key components that have a significant effect include:
-
Carbon Sources: Starch and dextrin (B1630399) are effective carbon sources.
-
Nitrogen Sources: Soybean cake meal and corn steep liquor are beneficial organic nitrogen sources.
-
Precursors: The addition of n-propanol can increase the production of erythromycin.
Q3: How can I improve the genetic stability of my high-yielding S. erythreus mutant?
A3: Strain degeneration, leading to decreased antibiotic production, is a common challenge. To maintain the productivity of your mutant strain:
-
Proper Strain Maintenance: Avoid excessive subculturing.
-
Master Cell Bank: Maintain a master cell bank of the high-yielding strain stored at -80°C or in liquid nitrogen.
-
Re-isolate High-Producing Colonies: Periodically re-streak the culture and select single colonies that exhibit the desired morphology and productivity.
Q4: My culture is contaminated. What are the best practices to avoid this?
A4: Contamination is a significant issue in Streptomyces culture due to their relatively slow growth rate.
-
Aseptic Technique: Strict aseptic techniques are critical during all stages of handling, including media preparation and inoculation.
-
Sterile Environment: Whenever possible, work in a laminar flow hood or biological safety cabinet.
-
Monitor Cultures: Regularly inspect your cultures for any signs of contamination.
Troubleshooting Guides
Problem 1: Low or No Erythromycin Yield Despite Good Growth
| Possible Cause | Suggested Solution |
| Nutrient Repression | High levels of easily assimilated carbon or nitrogen sources can inhibit secondary metabolism. Replace or supplement rapidly consumed carbon sources (e.g., glucose) with more slowly metabolized ones (e.g., starch, glycerol). Optimize the C:N ratio in the medium. |
| Suboptimal pH | The pH of the culture can drift during fermentation, inhibiting biosynthetic enzymes. Implement pH control using buffers or automated pH feeding with acid/base. |
| Insufficient Aeration | Low dissolved oxygen can be a major bottleneck. Increase agitation speed, sparging rate, or use baffled flasks for shake flask cultures to improve oxygen transfer. |
| Incorrect Harvest Time | Erythromycin production peaks during the stationary phase. Take time-course samples to determine the optimal harvest time relative to the growth curve. |
Problem 2: Inconsistent Yields Between Fermentation Batches
| Possible Cause | Suggested Solution |
| Inoculum Variability | The age and physiological state of the seed culture can impact the main fermentation. Standardize your inoculum preparation protocol, including the age and density of the seed culture. |
| Media Preparation Errors | Inconsistencies in media components can lead to variable results. Double-check the weighing and mixing of all media components and ensure complete dissolution. |
| Strain Instability | As mentioned in the FAQs, strain degeneration can lead to inconsistent yields. Always start new fermentations from a fresh stock culture. |
Problem 3: Poor Growth of the S. erythreus Mutant
| Possible Cause | Suggested Solution |
| Suboptimal Media | The mutant may have specific nutritional requirements not met by the standard medium. Experiment with different media formulations, including richer media for initial growth. |
| Incorrect Incubation Conditions | Temperature and pH are critical for growth. Ensure the incubator is calibrated correctly and the initial pH of the medium is optimal. |
| Low Quality Inoculum | A sparse or non-viable inoculum will result in poor growth. Ensure the inoculum is dense and from a healthy, actively growing culture. |
Data Presentation
Table 1: Optimized Fermentation Medium for Erythromycin Production by S. erythreus
| Component | Optimal Concentration (%) |
| Starch | 5.24 |
| Dextrin | 1.43 |
| Soybean Cake Meal | 4.56 |
| Corn Steep Liquor | 1.47 |
| Source: Adapted from a study on optimizing fermentation medium using response surface methodology. The chemical titer of erythromycin produced in a shake flask with this medium was 6,192 U/ml.[2] |
Table 2: Fermentation Medium and Culture Conditions from Patent CN107653285B
| Component | Concentration (%) |
| Starch | 3.5 |
| Dextrin | 1.5 |
| Soybean Cake Powder | 3.5 |
| Ammonium Sulfate | 0.2 |
| Corn Steep Liquor | 0.4 |
| Sodium Chloride | 0.3 |
| Calcium Carbonate | 0.7 |
| Soybean Oil | 0.2 |
| Fermentation Parameter | Condition |
| Culture Temperature | 32-36 °C |
| Dissolved Oxygen | >30% |
| Culture Time | 160-180 hr |
| This patent also describes supplementing with 40% glucose during the fermentation process to maintain a pH of 6.8-7.0.[3] |
Experimental Protocols
Protocol 1: General Seed Culture Preparation for S. erythreus
-
Inoculation: Aseptically transfer a loopful of spores or mycelia from a mature agar (B569324) plate culture of the S. erythreus mutant into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until a dense culture is obtained.
-
Transfer: Use this seed culture to inoculate the main production fermentation medium.
Protocol 2: Shake Flask Fermentation for Erythromycin Production
-
Medium Preparation: Prepare the optimized fermentation medium (see Table 1 or 2) in baffled flasks.
-
Inoculation: Inoculate the fermentation medium with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the flasks at 32-34°C on a rotary shaker at 200-250 rpm for 160-180 hours.
-
Monitoring: Periodically and aseptically withdraw samples to monitor cell growth (e.g., by measuring optical density or dry cell weight) and erythromycin production (e.g., by HPLC).
Mandatory Visualizations
Erythromycin Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of erythromycin A from precursor molecules.
Experimental Workflow for Mutant Screening
References
- 1. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BldD, a master developmental repressor, activates antibiotic production in two Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic analysis of erythromycin production in Streptomyces erythreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 8,8a-Deoxyoleandolide HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 8,8a-Deoxyoleandolide.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a common issue in HPLC where a chromatographic peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] This distortion can lead to several analytical problems, including reduced peak resolution from neighboring compounds, inaccurate peak integration and quantification, and decreased overall method robustness.[2][3] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: For macrolide compounds such as this compound, which often contain basic functional groups, the primary cause of peak tailing is secondary interactions with the stationary phase.[4][5] Specifically, these interactions occur with residual silanol (B1196071) groups on the surface of silica-based columns.[4][6][7] Other potential causes include:
-
Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between the analyte and the stationary phase.[1][7]
-
Column contamination or degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to active sites that cause tailing.[3][8]
-
Column overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[2][3]
-
Extra-column effects: Issues outside of the column, such as excessive tubing length or dead volumes in fittings, can contribute to peak broadening and tailing.[1][8]
Q3: How can I quickly determine if my peak tailing is a chemical or a physical problem?
A3: A simple way to distinguish between chemical and physical causes of peak tailing is to observe all the peaks in your chromatogram. If all peaks are tailing, it is likely a physical issue, such as a void in the column or a bad fitting.[9] If only certain peaks, like that of this compound, are tailing, the cause is more likely to be a specific chemical interaction between your analyte and the stationary phase.[9]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition, particularly its pH, is a critical factor in controlling peak shape for ionizable compounds like many macrolides.
-
Adjust Mobile Phase pH: The most common strategy to reduce peak tailing from silanol interactions is to lower the mobile phase pH to around 2.5-3.5.[4][7] At this acidic pH, the residual silanol groups are protonated and less likely to interact with basic analytes.
-
Use a Buffer: Incorporating a buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-50 mM can help maintain a stable pH and improve peak symmetry.[2][3]
-
Consider Mobile Phase Additives: In some cases, adding a tail-suppressing agent like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites.[6]
-
Organic Modifier Choice: While both acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase HPLC, acetonitrile often provides better peak efficiency and can lead to sharper peaks.[10]
Step 2: Assess the HPLC Column
The choice and condition of your HPLC column are paramount for good peak shape.
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions.[1][4]
-
Consider a Different Stationary Phase: If peak tailing persists, exploring alternative stationary phases, such as those with a polar-embedded group or hybrid silica technology, can provide additional shielding from silanol interactions.[1][6]
-
Column Cleaning and Regeneration: If the column is contaminated, flushing it with a series of strong solvents may restore performance. Always follow the manufacturer's instructions for column cleaning.
-
Replace the Column: Columns have a finite lifetime. If the column is old or has been subjected to harsh conditions, it may be necessary to replace it.[3]
Step 3: Check for System and Method Issues
If mobile phase and column optimizations do not resolve the issue, investigate the following:
-
Sample Overload: Reduce the injection volume or dilute the sample to see if the peak shape improves.[3]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to prevent peak distortion.[8]
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing, especially between the column and the detector, to reduce peak broadening.[1]
-
System Contamination: Flush the entire HPLC system to remove any potential contaminants that may have accumulated.
Experimental Protocols
Optimized HPLC Method for this compound Analysis
This protocol provides a starting point for an HPLC method designed to minimize peak tailing for this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or trifluoroacetic acid)
-
Methanol (for sample preparation)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped, 2.6-5 µm, 100 Å, 4.6 x 150 mm | A high-quality, end-capped C18 column will minimize silanol interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | A low pH mobile phase suppresses the ionization of residual silanols, reducing peak tailing.[4][7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile often provides better peak efficiency than methanol.[10] |
| Gradient | 30% to 90% B over 15 minutes | A gradient is suitable for analyzing samples with varying polarity and ensuring the elution of the compound of interest. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reproducibility.[11] |
| Injection Volume | 5-10 µL | A small injection volume helps to prevent band broadening and column overload.[3] |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) | Ensures compatibility with the mobile phase and prevents peak distortion.[8] |
| Detection | UV at 210-225 nm (or as determined by UV scan) | Macrolides without strong chromophores typically have UV absorbance at lower wavelengths. |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution.
-
Dilute the stock solution with the sample diluent to the desired working concentration.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulates.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing in HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 8,8a-Deoxyoleandolide Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation products of 8,8a-Deoxyoleandolide. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during these experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific data for this compound is limited, based on its structure as a macrolide antibiotic, the expected degradation pathways include hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1][2] Acidic conditions may lead to the hydrolysis of glycosidic bonds, while alkaline conditions can cause hydrolysis of the lactone ring.[3] Oxidation typically targets the dimethylamino group, and photolytic degradation can also occur upon exposure to UV light.[4][5]
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: Under acidic conditions, macrolides often undergo hydrolysis of the neutral sugar moiety. For related macrolides like erythromycin, this leads to the formation of anhydroerythromycin A.[3] Therefore, for this compound, the primary degradation product in acidic media is likely to be the aglycone resulting from the cleavage of its sugar residues.
Q3: How can I identify the degradation products of this compound?
A3: The most common and effective method for identifying macrolide degradation products is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[6][7] Techniques like triple-quadrupole (QqQ) or time-of-flight (TOF) mass spectrometers can provide accurate mass measurements for unequivocal identification.[6] For structural elucidation of unknown degradation products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often employed.[4][8]
Q4: What are the standard conditions for conducting forced degradation studies on this compound?
A4: Forced degradation studies are typically conducted under more severe conditions than accelerated stability testing to generate degradation products.[2][9] According to ICH guidelines, these studies should include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[1][2] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive decomposition.[9]
Q5: My this compound sample shows rapid degradation in the autosampler. How can I prevent this?
A5: Degradation in the autosampler can be a significant issue. To mitigate this, consider using a cooled autosampler to maintain a low temperature (e.g., 4°C). If the degradation is due to the sample solvent, you may need to prepare the sample in a more stable medium or reduce the time the sample spends in the autosampler before injection.
Troubleshooting Guides
| Issue | Potential Causes | Troubleshooting Steps |
| Inconsistent degradation rates between experimental batches. | 1. Inaccurate pH of stress solutions.2. Temperature fluctuations during the experiment.3. Inconsistent initial drug concentration.4. Variation in the composition of the stressor solution (e.g., H₂O₂ concentration). | 1. Calibrate the pH meter before preparing each batch of media and verify the final pH.2. Use a calibrated water bath or incubator to maintain a constant temperature.3. Precisely weigh the drug substance and ensure complete dissolution at the start of the experiment.4. Prepare fresh stressor solutions for each experiment and verify their concentration. |
| Difficulty in quantifying the parent drug and its degradation products. | 1. Co-elution of the parent drug and degradation products in the HPLC analysis.2. Poor peak resolution or shape.3. Degradation of the sample in the autosampler. | 1. Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.2. Adjust the mobile phase pH or try a different stationary phase (e.g., C18, phenyl-hexyl).3. Use a cooled autosampler and minimize the residence time of the sample before injection. |
| Unexpected degradation products are observed. | 1. Contamination of reagents or solvents.2. Interaction with excipients if using a formulated product.3. Complex degradation pathways not previously reported for similar macrolides. | 1. Use high-purity reagents and solvents. Run blank experiments with only the stressor to check for interfering peaks.2. Conduct forced degradation studies on the pure drug substance to differentiate from excipient-related degradation.3. Isolate the unexpected products using preparative HPLC and perform structural elucidation using techniques like NMR and high-resolution MS. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Macrolide Antibiotics
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1.0 M HCl | Room temperature to 75°C, 24 hours | Aglycone, decladinose derivative, Z-isomer[1][3] |
| Alkaline Hydrolysis | 0.1 M - 1.0 M NaOH | Room temperature to 75°C, 24 hours | Lactone ring cleavage products[1] |
| Oxidation | 3% - 30% H₂O₂ | Room temperature to 75°C, 30 min - 24 hours | N-oxide, N-desmethyl derivatives[1][4][5] |
| Thermal Degradation | Dry Heat | 100°C, 6 - 24 hours | Isomers, various decomposition products[1] |
| Photolytic Degradation | UV Radiation | 254 nm and 360 nm, 6 - 24 hours | Photodegradation products, N-oxide, N-desmethyl forms[1][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.
-
Keep the mixture at 75°C for 30 minutes.
-
Neutralize the solution with 1.0 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.
-
Keep the mixture at 75°C for 30 minutes.
-
Neutralize the solution with 1.0 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at 75°C for 30 minutes.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven at 100°C for 24 hours.
-
Dissolve the heat-treated sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV radiation (254 nm and 360 nm) for 24 hours.
-
Dissolve the irradiated sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC-UV Method for the Analysis of this compound and its Degradation Products
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient should be optimized to achieve separation of the parent drug and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C) for reproducibility.
-
Injection Volume: 10-20 µL.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Mandatory Visualization
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
improving the recovery of 8,8a-Deoxyoleandolide from broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 8,8a-Deoxyoleandolide (DOO) from fermentation broth.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Recovery of DOO after Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Solvent Choice | - Test a range of solvents with varying polarities such as ethyl acetate (B1210297), n-butanol, chloroform, and methyl isobutyl ketone. - Consider using a mixed solvent system. | This compound is a neutral macrolide, and its solubility will vary between different organic solvents. A solvent miscibility study is recommended to find the optimal extraction solvent. |
| Suboptimal pH of the Broth | - Adjust the pH of the fermentation broth to a neutral or slightly alkaline range (pH 7.0-8.5) before extraction. | While DOO is neutral, the solubility of other broth components can be pH-dependent. Adjusting the pH can minimize the co-extraction of impurities that may interfere with DOO recovery. |
| Insufficient Mixing/Contact Time | - Ensure vigorous mixing of the broth and solvent for an adequate duration (e.g., 30-60 minutes). - Use a shaker or a stirred-tank extractor for efficient mixing. | Proper mixing increases the interfacial surface area between the two phases, facilitating the transfer of DOO from the aqueous broth to the organic solvent. |
| Emulsion Formation | - Add a demulsifying agent, such as a small amount of salt (e.g., NaCl) or a different organic solvent.[1] - Centrifuge the mixture to break the emulsion.[2] - Gently swirl instead of vigorously shaking the separatory funnel.[1] | Emulsions are common in fermentation broth extractions due to the presence of proteins, lipids, and other surfactants.[1][2] These methods help to destabilize the emulsion and improve phase separation. |
Issue 2: Poor Binding of DOO to Adsorption Resin
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Resin Selection | - Screen different types of non-polar adsorbent resins, such as Amberlite XAD-16, XAD-7, or Diaion HP-20. | The binding efficiency of DOO will depend on the resin's properties, including its surface area, pore size, and hydrophobicity. |
| Competition from Other Broth Components | - Pre-treat the broth by filtration or centrifugation to remove cells and other particulate matter. - Consider a pre-extraction step with a non-polar solvent to remove highly hydrophobic impurities. | Other hydrophobic molecules in the broth can compete with DOO for binding sites on the resin, reducing its adsorption. |
| Suboptimal pH or Temperature | - Adjust the pH of the broth to a neutral range (pH 7.0). - Perform the adsorption at room temperature. | While DOO is neutral, extreme pH or temperature can affect the resin's properties and the stability of the target compound. |
| Insufficient Contact Time | - Increase the residence time of the broth in the resin column or the incubation time in a batch adsorption setup. | Adequate time is required for the DOO molecules to diffuse into the resin pores and bind to the surface. |
Issue 3: Co-elution of Impurities during Chromatographic Purification
| Potential Cause | Troubleshooting Step | Explanation |
| Inadequate Column Chemistry | - Test different stationary phases, such as C18, C8, or phenyl columns, for reversed-phase HPLC. - Consider using normal-phase chromatography with a silica (B1680970) column. | The choice of stationary phase is critical for achieving good separation. The optimal phase will depend on the specific impurities present. |
| Unoptimized Mobile Phase | - Adjust the composition and gradient of the mobile phase. For reversed-phase HPLC, this typically involves varying the ratio of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. - Add modifiers like triethylamine (B128534) or formic acid to the mobile phase to improve peak shape. | A well-optimized mobile phase is essential for resolving DOO from closely eluting impurities. |
| Column Overloading | - Reduce the amount of crude extract loaded onto the column. - Use a larger column for preparative separations. | Overloading the column can lead to poor peak shape and co-elution of compounds. |
| Presence of Isomers or Related Compounds | - Employ high-resolution analytical techniques like LC-MS/MS to identify the co-eluting impurities. - Use a longer column or a shallower gradient to improve the resolution between closely related compounds. | The fermentation process may produce isomers or degradation products of DOO that are difficult to separate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent to extract this compound from the fermentation broth?
A good starting point for the extraction of a neutral macrolide like DOO is a moderately polar, water-immiscible solvent such as ethyl acetate or n-butanol. These solvents have been shown to be effective for the extraction of similar polyketides from Streptomyces fermentations.
Q2: How can I remove the biomass from the fermentation broth before extraction?
The biomass can be removed by centrifugation at a moderate speed (e.g., 5000 x g for 15-20 minutes) or by microfiltration. The choice of method may depend on the scale of your experiment.
Q3: What type of chromatography is most suitable for purifying this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method for the purification of macrolides. A C18 column is a good starting point for method development.
Q4: How can I quantify the amount of this compound in my samples?
High-performance liquid chromatography (HPLC) with UV detection is a standard method for the quantification of macrolides.[3] You will need a pure standard of this compound to create a calibration curve. If a pure standard is not available, LC-MS/MS can be used for relative quantification.
Q5: What are the typical recovery yields for macrolides from fermentation broth?
Recovery yields can vary significantly depending on the specific compound, the fermentation conditions, and the extraction and purification methods used. For macrolides like erythromycin, recovery yields after initial extraction can range from 70% to over 90% under optimized conditions. Subsequent purification steps will further affect the overall yield.
Data Presentation
Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Neutral Macrolides
| Solvent | Relative Polarity | Boiling Point (°C) | Typical Recovery Yield (%) * | Notes |
| Ethyl Acetate | 0.228 | 77.1 | 80-95 | Good general-purpose solvent for macrolides. |
| n-Butanol | 0.586 | 117.7 | 75-90 | Can form emulsions; higher boiling point makes it harder to remove. |
| Chloroform | 0.259 | 61.2 | 85-98 | High extraction efficiency but is a suspected carcinogen. |
| Methyl Isobutyl Ketone | 0.353 | 116.2 | 70-85 | Good alternative to ethyl acetate. |
*Typical recovery yields are based on literature values for similar neutral macrolides and may vary for this compound.
Table 2: Comparison of Adsorbent Resins for Macrolide Recovery
| Resin | Type | Surface Area (m²/g) | Pore Size (Å) | Typical Binding Capacity (mg/g resin) * |
| Amberlite XAD-16 | Styrene-divinylbenzene | 800 | 150 | High |
| Amberlite XAD-7 | Acrylic ester | 450 | 90 | Moderate |
| Diaion HP-20 | Styrene-divinylbenzene | 600 | 260 | High |
*Binding capacity is dependent on the specific macrolide and the composition of the fermentation broth.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
-
Broth Preparation: Centrifuge the fermentation broth at 5000 x g for 20 minutes to pellet the biomass. Carefully decant the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 8.0 using a 1 M NaOH solution.
-
Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of ethyl acetate.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer containing the DOO.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DOO extract.
Protocol 2: Solid-Phase Extraction of this compound using an Adsorbent Resin
-
Resin Preparation: Pre-condition the adsorbent resin (e.g., Amberlite XAD-16) by washing sequentially with methanol (B129727) and then water.
-
Broth Preparation: Clarify the fermentation broth by centrifugation or filtration.
-
Adsorption: Pass the clarified broth through a column packed with the pre-conditioned resin at a controlled flow rate.
-
Washing: Wash the column with water to remove unbound impurities.
-
Elution: Elute the bound DOO from the resin using an organic solvent such as methanol or acetone.
-
Concentration: Concentrate the eluate under reduced pressure to obtain the crude DOO extract.
Protocol 3: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude DOO extract in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample and collect the fractions corresponding to the DOO peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
minimizing by-product formation in 8,8a-Deoxyoleandolide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 8,8a-Deoxyoleandolide. The guidance provided is based on established principles in macrolide synthesis and addresses common challenges encountered in related synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on key reaction types where by-product formation is common.
Issue 1: Macrolactonization Step - Low Yield and Formation of Oligomers
Question: My macrolactonization reaction to form the 14-membered ring of the this compound precursor is resulting in low yields and the formation of significant amounts of dimers and other oligomers. How can I improve the yield of the desired monomeric macrolactone?
Troubleshooting & Optimization:
-
High Dilution Conditions: The formation of intermolecular esters (oligomers) is a common side reaction that competes with the desired intramolecular cyclization.
-
Recommendation: Employ high-dilution conditions (typically 0.001-0.01 M) to favor the intramolecular reaction. This can be achieved by the slow addition of the seco-acid precursor to a large volume of solvent.
-
-
Choice of Macrolactonization Reagent: The activating agent for the carboxylic acid can significantly influence the outcome.
-
Recommendation: If using Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride), ensure slow addition and the use of a non-nucleophilic base like DMAP. For sensitive substrates prone to isomerization, consider milder conditions.
-
-
Solvent Selection: The solvent can play a role in the conformation of the seco-acid, which in turn affects the ease of cyclization.
-
Recommendation: Toluene (B28343) and THF are commonly used solvents. For substrates with the potential for unfavorable hydrogen bonding that may hinder cyclization, consider using a more polar solvent like DMF to disrupt these interactions.[1]
-
-
Temperature Control: The reaction temperature can impact the rate of side reactions.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Some macolactonization reactions are performed at elevated temperatures, but this should be optimized for each specific substrate.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | By-product Formation (Oligomers) |
| Concentration | 0.1 M | 0.005 M | High |
| Addition Time | 10 minutes | 4 hours | High |
| Solvent | Dichloromethane | Toluene | Moderate |
| Temperature | Room Temperature | 60 °C (with slow addition) | Low |
Issue 2: Stereocontrol - Formation of Diastereomeric By-products
Question: I am observing the formation of diastereomers during the synthesis of the polyketide chain of this compound, particularly in aldol (B89426) addition or reduction steps. How can I improve the stereoselectivity?
Troubleshooting & Optimization:
-
Reagent Selection: The choice of reagents is critical for achieving high diastereoselectivity.
-
Recommendation: For aldol reactions, utilize substrate-controlled or reagent-controlled methods with chiral auxiliaries or catalysts to favor the desired diastereomer. For ketone reductions, employ stereoselective reducing agents such as those used in Luche reductions for selective 1,2-reductions.[2]
-
-
Temperature: Lower reaction temperatures often lead to higher stereoselectivity.
-
Recommendation: Perform stereoselective reactions at low temperatures (e.g., -78 °C) to enhance the energy difference between the transition states leading to the different diastereomers.
-
-
Protecting Groups: The nature and size of protecting groups can influence the facial selectivity of a reaction.
-
Recommendation: Strategically choose protecting groups that can direct the approach of reagents through steric hindrance or chelation control.
-
| Step | Reagent/Condition A (Less Selective) | Reagent/Condition B (More Selective) | Diastereomeric Ratio (desired:undesired) |
| Aldol Addition | LiHMDS, Aldehyde, -78 °C | Chiral Auxiliary, TiCl4, -78 °C | 2.2:1[2] |
| Ketone Reduction | NaBH4, MeOH, 0 °C | NaBH4, CeCl3 (Luche), MeOH, -78 °C | >20:1[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in macrolide synthesis, and how can they be identified?
A1: Common by-products include:
-
Oligomers (dimers, trimers, etc.): Formed during macrolactonization. They can be identified by mass spectrometry (MS), where they will show molecular weights that are multiples of the seco-acid precursor.
-
Diastereomers: Arising from reactions that create new stereocenters. These can be identified and quantified by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, often after conversion to diastereomeric derivatives if necessary.
-
Isomerization products: Especially with unsaturated macrolides, base-mediated isomerization of double bonds can occur.[3] These can be detected by NMR and HPLC.
-
Products from protecting group manipulations: Incomplete deprotection or side reactions during protection/deprotection steps. These are typically identified by NMR and MS.
Q2: How can I minimize the formation of the diolide (dimer) during macrolactonization?
A2: The formation of the diolide is favored at higher concentrations. The most effective way to minimize its formation is to use high-dilution techniques. Slow addition of the seco-acid to the reaction mixture keeps the instantaneous concentration of the uncyclized precursor very low, thus favoring the intramolecular cyclization over the intermolecular dimerization. The choice of a suitable activating agent and solvent also plays a crucial role.
Q3: What is the role of protecting groups in minimizing by-product formation?
A3: Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions.[4] For example, hydroxyl and amine groups are often protected to prevent them from reacting during C-C bond-forming reactions or esterifications. The strategic choice of protecting groups can also influence the stereochemical outcome of a reaction, thereby reducing the formation of undesired diastereomers. It is crucial to select orthogonal protecting groups that can be removed selectively without affecting other parts of the molecule.[5][6]
Q4: My purification of the final macrolide is challenging due to closely related by-products. What strategies can I employ?
A4: Purification of macrolides can be difficult due to their often similar polarities to by-products.
-
Chromatography: Utilize high-performance column chromatography with specialized stationary phases. Reverse-phase HPLC is often effective for separating macrolides.
-
Crystallization: If the desired product is crystalline, fractional crystallization can be a powerful purification technique.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product mixture to facilitate separation. The protecting groups can then be removed from the purified derivative.
Experimental Workflow and Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting and minimizing by-product formation in a key synthetic step.
Caption: Workflow for troubleshooting by-product formation.
Detailed Experimental Protocol: Yamaguchi Macrolactonization
This protocol is a general procedure for a key step in many macrolide syntheses and should be adapted for the specific seco-acid precursor of this compound.
Objective: To effect the intramolecular cyclization of a hydroxy-acid (seco-acid) to form the macrolactone core, minimizing the formation of diolide and other oligomers.
Materials:
-
Seco-acid precursor of this compound
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et3N), freshly distilled
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prepare a solution of the seco-acid (1.0 eq) in anhydrous toluene (to make a final concentration of ~0.05 M upon addition of other reagents).
-
Prepare a separate solution of DMAP (4.0 eq) in a large volume of anhydrous toluene. The volume should be calculated to result in a final seco-acid concentration of approximately 0.005 M. This solution should be heated to reflux.
-
-
Activation of the Carboxylic Acid:
-
To the stirred solution of the seco-acid at room temperature, add freshly distilled Et3N (1.1 eq).
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 2 hours. The formation of the mixed anhydride (B1165640) can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Using a syringe pump, add the solution of the activated mixed anhydride dropwise to the refluxing solution of DMAP in toluene over a period of 4-6 hours. This slow addition is crucial for maintaining high dilution and minimizing oligomerization.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Monitor the progress of the cyclization by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired macrolactone.
-
Characterize the product by NMR and MS to confirm its identity and assess its purity. Analyze for the presence of any diolide by-product in the MS data.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of (+)-Ineleganolide and (−)-Sinulochmodin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. jocpr.com [jocpr.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
Technical Support Center: Enhancing the Stability of 8,8a-Deoxyoleandolide for Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the storage stability of 8,8a-Deoxyoleandolide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the behavior of structurally similar macrolides, the primary factors contributing to the degradation of this compound are likely to be hydrolysis (both acidic and alkaline), oxidation, exposure to light (photodegradation), and elevated temperatures. The lactone ring and glycosidic bonds common to macrolides are susceptible to these conditions.[1][2]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented, it is anticipated that degradation would involve hydrolysis of the lactone ring and cleavage of the glycosidic bonds, similar to other macrolides. Forced degradation studies under acidic, basic, and oxidative conditions would be necessary to identify and characterize the specific degradants.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To ensure long-term stability, this compound should be stored in a well-sealed container, protected from light, at a controlled low temperature, ideally at -20°C or below. For amorphous forms of similar compounds like oleandomycin (B1677203) phosphate (B84403), humidity control is also crucial as they can be more susceptible to degradation in the presence of moisture.[3]
Q4: How can I monitor the stability of my this compound samples over time?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact drug from its potential degradation products. Regular testing of samples stored under controlled conditions will provide data on the rate of degradation and help establish a shelf-life.
Q5: Are there any formulation strategies that can enhance the stability of this compound?
A5: Yes, formulation strategies can significantly improve stability. For macrolides susceptible to degradation, encapsulation in nanoparticles or liposomes has been shown to protect the drug from harsh environmental conditions and control its release.[4][5] For solid dosage forms, controlling the crystallinity of the drug substance can also be a critical factor in its stability.[3]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 2. Use a new column or a guard column. 3. Reduce the sample concentration or injection volume.[6] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. System leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature.[7] 3. Check for leaks in the pump, injector, and fittings. |
| Baseline Noise or Drift | 1. Contaminated mobile phase. 2. Detector lamp aging. 3. Air bubbles in the system. | 1. Use high-purity solvents and freshly prepared mobile phase.[8] 2. Replace the detector lamp if it has exceeded its lifespan. 3. Degas the mobile phase and purge the pump to remove air bubbles. |
| Extra Peaks in the Chromatogram | 1. Sample degradation. 2. Contamination from sample preparation. 3. Carryover from previous injections. | 1. Prepare fresh samples and store them appropriately before analysis. 2. Use clean glassware and high-purity solvents for sample preparation. 3. Implement a robust needle wash protocol in the autosampler. |
Forced Degradation Study Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No or Minimal Degradation Observed | 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. Confirm the compound's intrinsic stability and document the results. |
| Excessive Degradation (>20%) | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%. |
| Poor Mass Balance | 1. Co-elution of degradation products. 2. Degradation products are not UV-active at the chosen wavelength. 3. Formation of volatile or insoluble degradation products. | 1. Optimize the HPLC method to improve the resolution between peaks. 2. Use a diode-array detector (DAD) to analyze the full UV spectrum or use a mass spectrometer (MS) for detection. 3. Consider using other analytical techniques like gas chromatography (GC) or analyzing any precipitates formed. |
Quantitative Data Summary
The following table provides an illustrative example of stability data for a macrolide antibiotic (Erythromycin) under accelerated storage conditions, which can serve as a template for presenting stability data for this compound.
Table 1: Illustrative Accelerated Stability Data for a Macrolide Antibiotic
| Storage Condition | Time (Months) | Erythromycin A (%) | Impurity B (%) | Impurity H (%) | Total Impurities (%) |
| -20°C (Control) | 0 | 99.1 | 0.7 | 0.2 | 6.7 |
| 25°C | 1 | 99.1 | 0.7 | 0.2 | 6.8 |
| 3 | 99.0 | 0.8 | 0.3 | 6.9 | |
| 6 | 98.9 | 0.9 | 0.4 | 7.1 | |
| 40°C | 1 | 98.8 | 0.9 | 0.4 | 7.2 |
| 3 | 98.5 | 1.1 | 0.6 | 7.6 | |
| 6 | 98.2 | 1.2 | 0.7 | 7.9 | |
| 50°C | 1 | 98.5 | 1.0 | 0.5 | 7.5 |
| 3 | 98.1 | 1.2 | 0.7 | 7.8 | |
| 6 | 97.8 | 1.3 | 0.8 | 8.1 | |
| Data adapted from an accelerated stability study on Erythromycin and is for illustrative purposes only.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a controlled temperature oven at 70°C for 7 days.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples by HPLC at the end of the exposure.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 6.5-7.5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan of this compound)
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Visualizations
References
- 1. cdn.who.int [cdn.who.int]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. [Factors determining the stability of oleandomycin phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencetechindonesia.com [sciencetechindonesia.com]
- 5. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Macrolide Precursors: 8,8a-Deoxyoleandolide in Focus
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective macrolide antibiotics often begins at the biosynthetic level, with the precursor molecules that serve as the foundational scaffolds for these complex natural products. This guide provides a detailed comparison of 8,8a-deoxyoleandolide, the aglycone precursor to oleandomycin (B1677203), with other key macrolide precursors, namely 6-deoxyerythronolide B (6-dEB) and narbomycin (B1235643), the precursors to erythromycin (B1671065) and pikromycin (B1677795), respectively. This objective analysis, supported by available experimental data and detailed methodologies, aims to inform research and development efforts in the field of macrolide antibiotics.
Structural and Biosynthetic Comparison
Macrolide precursors are polyketide-derived macrolactones synthesized by large, modular enzymes known as polyketide synthases (PKSs).[1] The structure of the precursor dictates the core of the final antibiotic, influencing its chemical properties and biological activity.
This compound is the aglycone precursor of the antibiotic oleandomycin, produced by Streptomyces antibioticus.[2][3] Its 14-membered lactone ring is assembled by the oleandomycin polyketide synthase (OlePKS).[2]
6-Deoxyerythronolide B (6-dEB) is the precursor to the widely used antibiotic erythromycin, synthesized by Saccharopolyspora erythraea.[1][4] The 6-deoxyerythronolide B synthase (DEBS) is a well-studied PKS responsible for its formation.[1]
Narbomycin is the glycosylated precursor to pikromycin and is produced by Streptomyces venezuelae.[5] Its aglycone, narbonolide (B1238728), is also a 14-membered macrolactone.[5]
A key structural difference lies in the oxidation state and substitution patterns of the macrolactone rings, which arise from the specific enzymatic activities within their respective PKS modules. These differences are critical for the subsequent tailoring reactions, such as glycosylation and hydroxylation, that lead to the final bioactive antibiotics.
Performance in Precursor-Directed Biosynthesis
Precursor-directed biosynthesis is a powerful technique that involves feeding synthetic analogs of natural precursors to a microorganism to generate novel macrolide derivatives. The efficiency with which a precursor is incorporated and processed by the downstream tailoring enzymes is a critical performance metric.
While direct head-to-head comparative studies on the yield and incorporation efficiency of this compound versus other precursors under identical conditions are limited in the available literature, data from individual studies provide valuable insights into their performance.
| Macrolide Precursor | Final Antibiotic | Producing Organism | Reported Yield/Incorporation Efficiency | Citation |
| This compound | Oleandomycin | Streptomyces antibioticus | Data not available in comparative studies. | |
| 6-Deoxyerythronolide B (6-dEB) | Erythromycin | Saccharopolyspora erythraea | 15-20 atom% 13C enrichment from a synthetic diketide precursor. | [4][6] |
| Narbonolide | Pikromycin | Streptomyces venezuelae | 72% yield in the biotransformation to pikromycin. | [7] |
Note: The reported values are from different experimental setups and should be interpreted with caution. The high enrichment observed for 6-dEB formation from a diketide highlights the efficiency of the DEBS PKS. The 72% yield for narbonolide biotransformation demonstrates the effective conversion of the aglycone to the final product. The lack of directly comparable data for this compound underscores a gap in the current research landscape.
Experimental Protocols
The following are generalized experimental protocols for key experiments in macrolide precursor research, based on methodologies described in the literature.
Protocol 1: Precursor Feeding for Directed Biosynthesis
This protocol describes the general procedure for feeding a macrolide precursor to a blocked mutant of a producing strain (a mutant unable to produce the natural precursor).
1. Strain and Culture Conditions:
- Use a mutant strain of the desired macrolide-producing organism (e.g., Streptomyces antibioticus for oleandomycin) that is blocked in the biosynthesis of the native precursor.
- Grow the strain in a suitable seed medium and then transfer to a production medium optimized for macrolide biosynthesis.
2. Precursor Preparation and Feeding:
- Synthesize the desired precursor (e.g., this compound or its analog).
- Prepare a stock solution of the precursor in a suitable solvent (e.g., DMSO or ethanol).
- Add the precursor solution to the production culture at a specific time point during fermentation (e.g., after 24-48 hours of growth) to a final concentration typically ranging from 10 to 100 µg/mL.
3. Fermentation and Sampling:
- Continue the fermentation for several days (e.g., 5-7 days) under optimal conditions (temperature, pH, aeration).
- Collect samples periodically to monitor growth and product formation.
4. Extraction and Analysis:
- Separate the mycelium from the broth by centrifugation or filtration.
- Extract the macrolide products from both the mycelium and the broth using an organic solvent (e.g., ethyl acetate).
- Analyze the extracts by HPLC or LC-MS/MS to identify and quantify the novel macrolide products.
Protocol 2: Quantification of Macrolide Aglycones by LC-MS/MS
This protocol outlines a general method for the quantitative analysis of macrolide precursors.
1. Sample Preparation:
- Extract the macrolide aglycones from the fermentation broth or cell lysate as described in Protocol 1.
- Evaporate the organic solvent and redissolve the residue in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile (B52724)/water mixture).
- Filter the sample through a 0.22 µm filter.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
- MRM Transitions: Select specific precursor-to-product ion transitions for each target aglycone.
- Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.
3. Quantification:
- Prepare a standard curve using authentic standards of the macrolide aglycones.
- Quantify the concentration of the aglycones in the samples by comparing their peak areas to the standard curve.
Visualizing Biosynthetic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in macrolide biosynthesis and experimental procedures.
Caption: Biosynthetic relationship of macrolide precursors and their final products.
Caption: Workflow for precursor-directed biosynthesis experiments.
Conclusion
This compound, 6-deoxyerythronolide B, and narbomycin represent crucial starting points for the biosynthesis of important macrolide antibiotics. While the biosynthetic pathways for erythromycin and pikromycin have been extensively studied, providing some quantitative data on precursor utilization, there is a noticeable lack of direct comparative data for this compound. This highlights an opportunity for future research to quantitatively assess the performance of oleandomycin's precursor in directed biosynthesis and metabolic engineering studies. Such data would be invaluable for the rational design and development of novel macrolide antibiotics with improved therapeutic properties. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning, characterization and heterologous expression of a polyketide synthase and P-450 oxidase involved in the biosynthesis of the antibiotic oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the macrolide oleandomycin by Streptomyces antibioticus. Purification and kinetic characterization of an oleandomycin glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin biosynthesis. Highly efficient incorporation of polyketide chain elongation intermediates into 6-deoxyerythronolide B in an engineered Streptomyces host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Biocatalytic Synthesis of Pikromycin, Methymycin, Neomethymycin, Novamethymycin, and Ketomethymycin - PMC [pmc.ncbi.nlm.nih.gov]
structural comparison of 8,8a-Deoxyoleandolide and erythronolide B
A Comprehensive Structural Comparison: 8,8a-Deoxyoleandolide and Erythronolide B
For researchers and professionals in drug development and the natural products field, understanding the subtle structural distinctions between related polyketide macrolides is crucial for discerning their biosynthetic pathways and potential pharmacological activities. This guide provides an in-depth structural comparison of two such macrolides: this compound, a precursor in the biosynthesis of oleandomycin (B1677203), and erythronolide B, the aglycone core of the antibiotic erythromycin (B1671065).
Core Structural Features
Both this compound and erythronolide B are 14-membered macrolide lactones, products of modular polyketide synthases (PKS). Their biosynthesis involves the sequential condensation of small carboxylic acid units, resulting in a complex scaffold adorned with multiple stereocenters and functional groups.
Erythronolide B is the foundational macrocyclic core of erythromycin, produced by the actinobacterium Saccharopolyspora erythraea. Its biosynthesis from 6-deoxyerythronolide B (6-dEB) is a well-studied process involving a key hydroxylation step at the C-6 position by a cytochrome P450 monooxygenase.[1]
This compound is an intermediate in the biosynthesis of oleandomycin, another clinically significant macrolide antibiotic. It has been isolated from blocked mutants of the erythromycin-producing organism Streptomyces erythreus, highlighting the close relationship between these biosynthetic pathways.[2]
Comparative Structural Analysis
The primary structural differences between this compound and erythronolide B lie in their substitution patterns, specifically the number and placement of methyl and hydroxyl groups, and the presence of an epoxide group in the oleandomycin pathway.
Key Differences:
-
Methylation Pattern: this compound possesses an additional methyl group compared to erythronolide B.
-
Hydroxylation: Erythronolide B features a greater degree of hydroxylation.
-
Ring Structure: While both have a 14-membered lactone ring, the precursor to oleandomycin undergoes an epoxidation at the 8,8a position, a feature absent in the erythromycin pathway.
Quantitative Structural Data
The following table summarizes the key quantitative structural parameters for this compound and erythronolide B.
| Feature | This compound | Erythronolide B |
| Molecular Formula | C20H36O6[3] | C21H38O7[4] |
| Molecular Weight | 372.5 g/mol | 402.5 g/mol [5] |
| Monoisotopic Mass | 372.2512 Da[3] | 402.26175355 Da[4] |
| Number of Stereocenters | 11 | 10[5] |
| Macrolide Ring Size | 14-membered | 14-membered |
Experimental Protocols for Structural Elucidation
The structural characterization of complex natural products like this compound and erythronolide B relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the relative stereochemistry of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified macrolide in a suitable deuterated solvent (e.g., CDCl3, CD3OD) in a 5 mm NMR tube.
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical shifts and multiplicities of all proton and carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling larger structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the macrolide ring.
-
-
Data Analysis: Integrate all NMR data to construct the planar structure and propose the relative configuration of the stereocenters.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition and exact mass of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified macrolide in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., using a Time-of-Flight (TOF) or Orbitrap analyzer) to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).
-
Data Analysis: Use the accurate mass measurement to calculate the elemental composition of the molecular ion, which confirms the molecular formula.
X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.
Methodology:
-
Crystallization: Grow single crystals of the macrolide of sufficient size and quality by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. The structural model is refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, as well as the absolute configuration of all stereocenters.
Logical Workflow for Structural Comparison
The following diagram illustrates a logical workflow for the comparative structural analysis of this compound and erythronolide B.
References
- 1. benchchem.com [benchchem.com]
- 2. Letter: this compound: elaborated by a blocked mutant of the erythromycin-producing organism Streptomyces erythreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C20H36O6) [pubchemlite.lcsb.uni.lu]
- 4. (-)-Erythronolide B | C21H38O7 | CID 441113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
Comparative Bioactivity Analysis: 8,8a-Deoxyoleandolide vs. Oleandomycin
A comprehensive guide for researchers and drug development professionals on the bioactivity of the macrolide antibiotic oleandomycin (B1677203) and its precursor, 8,8a-deoxyoleandolide.
This guide provides a detailed comparison of the biological activities of the established macrolide antibiotic, oleandomycin, and its biosynthetic precursor, this compound. While extensive data is available for oleandomycin, information on the bioactivity of this compound is limited. This document synthesizes the available scientific literature to present a comparative analysis, including quantitative data where accessible, detailed experimental methodologies, and a visualization of the antibacterial mechanism of action.
Executive Summary
Oleandomycin is a well-characterized macrolide antibiotic that exhibits bacteriostatic activity primarily against Gram-positive bacteria by inhibiting protein synthesis. Its precursor in the biosynthetic pathway, this compound, is the aglycone core of oleandomycin. While one study suggests that a derivative of oleandomycin, potentially similar in structure to its precursors, exhibits comparable antibacterial activity to the parent compound, specific quantitative data for this compound remains scarce in publicly available literature. This guide aims to provide a framework for understanding their potential differences and the experimental approaches required for a definitive comparative assessment.
Data Presentation: Quantitative Bioactivity
Direct comparative studies on the bioactivity of this compound and oleandomycin are not widely published. However, based on available data for oleandomycin and related compounds, the following table summarizes the known antibacterial activity of oleandomycin.
| Compound | Target Organism | Test Method | Metric | Value (µg/mL) | Reference |
| Oleandomycin | Staphylococcus aureus | Microdilution | MIC | 0.3 - 3 | [1] |
| Oleandomycin | Enterococcus faecalis | Not Specified | MIC | Similar to S. aureus | [2] |
| Oleandomycin | Bacillus subtilis | Not Specified | MIC | Similar to S. aureus | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data for this compound is not available in the reviewed literature. One study on a new oleandomycin derivative indicated antibacterial activities similar to those of oleandomycin against Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus[2].
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oleandomycin, like other macrolide antibiotics, functions by inhibiting bacterial protein synthesis.[3] This is achieved by binding to the 50S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA and halting the elongation of the polypeptide chain.[4] This mechanism is a hallmark of macrolide action against susceptible bacteria. The presumed mechanism for this compound, should it exhibit antibacterial activity, would likely be similar, though its efficacy may be impacted by the absence of the deoxy sugars present in the mature oleandomycin molecule.
Caption: Mechanism of action of Oleandomycin on the bacterial ribosome.
Experimental Protocols
A direct comparison of the bioactivity of this compound and oleandomycin would necessitate the following key experiments:
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a panel of clinically relevant bacteria.
Methodology: The broth microdilution method is a standard and widely accepted technique.[5][6][7]
-
Bacterial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) should be used.
-
Culture Media: Mueller-Hinton Broth (MHB) is the standard medium for non-fastidious bacteria.
-
Preparation of Compounds: Stock solutions of this compound and oleandomycin are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Protein Synthesis Inhibition Assay
Objective: To directly measure and compare the inhibitory effect of this compound and oleandomycin on bacterial protein synthesis.
Methodology: A cell-free transcription-translation system, such as the E. coli S30 extract system, is a common method.[8][9][10][11][12]
-
System Components: The assay mixture typically contains E. coli S30 extract (containing ribosomes, translation factors, etc.), a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like [35S]-methionine or a fluorescent analog), and an energy source (ATP, GTP).
-
Inhibitor Addition: Serial dilutions of this compound and oleandomycin are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 60 minutes) to allow for transcription and translation.
-
Detection of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporated radioactivity (e.g., via scintillation counting) or fluorescence.
-
Data Analysis: The percentage of protein synthesis inhibition is calculated for each concentration of the compounds, and the IC50 (the concentration required to inhibit 50% of protein synthesis) is determined.
Caption: Experimental workflow for in vitro protein synthesis inhibition assay.
Conclusion
Oleandomycin is an established macrolide antibiotic with a known mechanism of action and a defined spectrum of activity. Its precursor, this compound, represents the core aglycone structure. While direct comparative bioactivity data is lacking, it is plausible that this compound may possess some level of antibacterial activity, although likely less potent than the fully glycosylated oleandomycin. The absence of the deoxy sugars, which are often crucial for target binding and cellular uptake of macrolides, would be expected to significantly impact its efficacy. Further research employing the standardized experimental protocols outlined in this guide is necessary to definitively elucidate and quantify the bioactivity of this compound and provide a robust comparison with its mature antibiotic counterpart, oleandomycin. Such studies would be invaluable for understanding the structure-activity relationships within the oleandomycin biosynthetic pathway and for the potential discovery of new antibacterial scaffolds.
References
- 1. Functional Analysis of OleY l-Oleandrosyl 3-O-Methyltransferase of the Oleandomycin Biosynthetic Pathway in Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. immune-system-research.com [immune-system-research.com]
- 5. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 10. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of protein synthesis in in vitro systems: from the prokaryotic reconstituted to the eukaryotic extract-based - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Directed in Vitro Protein Synthesis with Escherichia coli S-30 Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 8,8a-Deoxyoleandolide in Oleandomycin Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established biosynthetic pathway of the macrolide antibiotic oleandomycin (B1677203), focusing on the pivotal role of the intermediate, 8,8a-deoxyoleandolide. Experimental data validating this pathway is presented, alongside detailed methodologies for key experiments. This document serves as a resource for researchers in natural product biosynthesis, synthetic biology, and drug development, offering insights into the production and potential engineering of oleandomycin and related macrolides.
Executive Summary
The biosynthesis of oleandomycin, a 14-membered macrolide from Streptomyces antibioticus, proceeds through a well-defined pathway involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. Experimental evidence strongly supports this compound as the initial aglycone product of the OlePKS and the primary precursor to oleandomycin. Subsequent enzymatic modifications, including epoxidation and glycosylation, convert this intermediate into the final bioactive compound. This guide will delve into the experimental validation of this pathway, present available quantitative data, and provide detailed experimental protocols for the key validation steps. While the central role of this compound is firmly established, this guide also discusses the potential for engineered biosynthesis to create novel oleandomycin analogs.
Data Presentation: Validating the Oleandomycin Biosynthetic Pathway
The following tables summarize the key experimental findings that validate the role of this compound in oleandomycin biosynthesis.
| Experiment | Organism/System | Key Finding | Quantitative Data | Reference |
| Heterologous Expression of OlePKS | Streptomyces lividans | Expression of the complete oleandomycin PKS gene cluster resulted in the production of this compound. | Production of this compound confirmed by mass spectrometry and NMR. Specific yield data from these initial experiments are not extensively reported in publicly available literature. | [1] |
| Gene Inactivation of Glycosyltransferase | Streptomyces antibioticus | Insertional inactivation of the oleG1 gene, encoding a glycosyltransferase, led to the accumulation of this compound. | Accumulation of the aglycone precursor was observed, demonstrating its position upstream of glycosylation. | |
| Enzymatic Activity of OleP | In vitro assays | The cytochrome P450 monooxygenase, OleP, catalyzes the epoxidation of this compound. | Equilibrium binding studies show that OleP binds to this compound. Further studies indicate a preference for the glycosylated intermediate, L-olivosyl-8,8a-deoxyoleandolide. |
Comparative Analysis: The Established Pathway vs. Alternatives
The biosynthesis of the oleandomycin aglycone is highly specific, with the OlePKS programmed to produce this compound from one acetyl-CoA starter unit and six methylmalonyl-CoA extender units.[2] To date, no naturally occurring alternative pathways for the biosynthesis of the oleandomycin macrolactone ring have been identified in Streptomyces antibioticus. The primary evidence for the role of this compound comes from heterologous expression and gene knockout studies, which consistently point to this molecule as the direct product of the PKS.
The concept of "alternatives" in this context primarily arises from the field of synthetic biology and engineered biosynthesis. Researchers have explored the possibility of creating novel macrolides by:
-
Altering PKS domains: Modifying the acyltransferase (AT) domains of the PKS to incorporate different extender units, which would lead to the production of novel aglycones.[3]
-
Precursor-directed biosynthesis: Feeding synthetic analogs of the natural starter or extender units to a mutant strain blocked in the early stages of the pathway.[4]
-
Hybrid PKSs: Combining modules from different PKSs to generate entirely new macrolactone scaffolds.
These engineered pathways represent hypothetical or laboratory-created alternatives to the natural biosynthesis of oleandomycin. A direct quantitative comparison of production yields between the natural pathway and these engineered systems is often difficult and highly dependent on the specific genetic modifications and fermentation conditions. However, the efficiency of the natural pathway, honed by evolution, generally serves as the benchmark against which these engineered systems are measured.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the role of this compound in oleandomycin biosynthesis.
Protocol 1: Heterologous Expression of the Oleandomycin PKS in Streptomyces lividans
This protocol describes the expression of the oleandomycin polyketide synthase (OlePKS) gene cluster in a heterologous host to identify the resulting product.
1. Vector Construction:
- The complete OlePKS gene cluster from Streptomyces antibioticus is cloned into a suitable E. coli-Streptomyces shuttle vector (e.g., a cosmid or a BAC vector) under the control of a strong, constitutive promoter (e.g., ermEp*).
- The construct is verified by restriction digestion and DNA sequencing.
2. Transformation of Streptomyces lividans :
- Protoplasts of S. lividans are prepared using lysozyme (B549824) treatment.
- The recombinant vector is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
- Transformed protoplasts are regenerated on R5A medium.
- Successful transformants are selected using an appropriate antibiotic resistance marker present on the vector.
3. Fermentation and Product Extraction:
- A confirmed transformant is inoculated into a suitable seed medium (e.g., TSB) and grown for 48-72 hours.
- The seed culture is used to inoculate a production medium (e.g., SGGP medium).
- Fermentation is carried out for 5-7 days at 28-30°C with shaking.
- The culture broth is harvested, and the mycelium is separated by centrifugation.
- The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted to recover any intracellular product.
- The organic extract is dried and concentrated in vacuo.
4. Product Analysis:
- The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
- The mass of the produced compound is compared to the expected mass of this compound.
- For structural confirmation, the compound is purified by preparative HPLC and subjected to Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Gene Inactivation of oleP in Streptomyces antibioticus using CRISPR-Cas9
This protocol outlines the deletion of the oleP gene, which encodes the epoxidase, to demonstrate the accumulation of its substrate, this compound.
1. Design and Construction of the CRISPR-Cas9 Plasmid:
- A specific single guide RNA (sgRNA) targeting the oleP gene is designed.
- The sgRNA cassette is cloned into a CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2).
- Upstream and downstream homology arms (each ~1.5-2 kb) flanking the oleP gene are amplified from S. antibioticus genomic DNA.
- The homology arms are cloned into the CRISPR-Cas9 vector to serve as a repair template for homology-directed repair.
2. Conjugation into Streptomyces antibioticus :
- The final CRISPR-Cas9 plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
- The E. coli donor strain is co-cultured with S. antibioticus spores on a suitable conjugation medium (e.g., ISP4).
- After incubation, the plates are overlaid with antibiotics to select for exconjugants and to counter-select the E. coli donor.
3. Screening and Verification of Mutants:
- Exconjugants are screened by PCR using primers flanking the oleP gene to identify clones with the desired deletion.
- The deletion is confirmed by DNA sequencing of the PCR product.
- The confirmed mutant is cured of the temperature-sensitive CRISPR-Cas9 plasmid by incubation at a non-permissive temperature.
4. Fermentation and Metabolite Analysis:
- The ΔoleP mutant and the wild-type S. antibioticus are fermented under identical conditions.
- The culture broths are extracted and analyzed by HPLC-MS as described in Protocol 1.
- The metabolite profile of the mutant is compared to the wild-type, with the expected outcome being the accumulation of this compound and the absence of oleandomycin in the mutant.
Mandatory Visualizations
References
- 1. Cloning, characterization and heterologous expression of a polyketide synthase and P-450 oxidase involved in the biosynthesis of the antibiotic oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the Oleandomycin Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polyketide Synthase Domains for Engineered Macrolide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The modular nature of Type I polyketide synthases (PKSs) presents a remarkable opportunity for the rational design and biosynthesis of novel macrolide antibiotics and other valuable pharmaceuticals. By understanding the functional nuances of individual catalytic domains and strategically swapping or modifying them, researchers can create "unnatural" polyketides with potentially improved therapeutic properties.[1] This guide provides a comparative analysis of key PKS domains, supported by experimental data, to aid in the design of engineered macrolide synthesis pathways.
Core Catalytic Domains: A Functional Overview
The synthesis of a macrolide backbone is an assembly-line process carried out by a series of PKS modules. Each module is responsible for one cycle of polyketide chain elongation and modification, and minimally contains a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain.[2] Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER), may be present to modify the β-keto group of the growing polyketide chain.[2]
Comparative Analysis of Domain Performance in Engineered Systems
The success of creating functional hybrid PKSs through domain swapping is often variable and depends on factors such as the choice of domain, the boundaries for the swap, and the interplay with neighboring domains. While a universal set of rules for successful domain exchange remains elusive, analysis of various studies provides valuable insights.[3]
Acyltransferase (AT) Domain Swaps
The AT domain is a primary target for engineering as it selects the extender unit (typically malonyl-CoA or methylmalonyl-CoA) to be incorporated into the polyketide chain, thus directly influencing the structure of the final product.[4]
| PKS System | AT Domain Swap Details | Outcome | Reference |
| Nystatin (B1677061) PKS (NysA) | Replacement of acetate-specific AT0 with propionate-specific AT1 from NysB. | No production of novel nystatin analogues, but many mutants remained functional, producing nystatin at varying levels.[1][5] | [1][5] |
| 6-Deoxyerythronolide B Synthase (DEBS) | Various AT domain exchanges. | Often resulted in significantly reduced catalytic activities compared to wild-type counterparts.[6] | [6] |
| Nystatin and Rimocidin (B1680639) PKS | Hybrid loading modules created between NysA and RimA. | Some hybrids were able to prime the rimocidin PKS with both acetate (B1210297) and butyrate (B1204436) units.[1][5] | [1][5] |
Ketoreductase (KR) Domain Swaps
The KR domain controls the stereochemistry of the hydroxyl group introduced during the reduction of the β-keto group. Swapping KR domains can therefore lead to the production of stereoisomers of the target macrolide.
| PKS System | KR Domain Swap Details | Outcome | Reference |
| DEBS (3-module system) | KR domains from rapamycin (B549165) modules 2 or 4 swapped into DEBS module 2. | Successful production of triketide lactones (TKLs) with non-native hydroxyl stereochemistry.[4] | [4] |
| DEBS | Replacement of KR domains with the full reductive loop from rapamycin module 1. | Significant decrease in product yield in vivo.[4] | [4] |
| Borrelidin Synthase Module 1 (BORS M1) | Replacement of the KR-containing processing wing with the fully reducing wing of spinosyn synthase module 2 (SPNS M2). | Initially problematic DH domain specificity was overcome by a further DH domain swap, leading to the production of the expected product.[3] | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful engineering of PKSs. Below are generalized methodologies for key experiments cited in the literature.
Construction of Hybrid PKS Genes via Domain Swapping
This protocol outlines the general steps for replacing a domain within a PKS module using overlap extension PCR, a common technique in the field.[7][8]
Objective: To replace a native PKS domain with a heterologous one.
Methodology:
-
Plasmid DNA Isolation: Isolate the plasmid DNA containing the PKS gene of interest from a suitable E. coli host strain.
-
PCR Amplification:
-
Design primers to amplify the upstream and downstream regions flanking the domain to be replaced. These primers should incorporate overlapping sequences corresponding to the new domain.
-
Design primers to amplify the heterologous domain to be inserted. These primers should have overhangs that are complementary to the flanking regions of the target insertion site.
-
Perform PCR amplification of the three fragments (upstream flank, new domain, downstream flank) using a high-fidelity DNA polymerase.
-
-
Overlap Extension PCR:
-
Combine the three purified PCR products in a subsequent PCR reaction without primers for the initial cycles. The overlapping regions will allow the fragments to anneal and extend, creating a full-length chimeric gene.
-
Add external primers that bind to the ends of the entire construct and continue PCR amplification.
-
-
Cloning:
-
Digest the resulting PCR product and the recipient vector with appropriate restriction enzymes.
-
Ligate the digested insert into the vector.
-
-
Transformation and Verification:
-
Transform the ligation mixture into competent E. coli cells.
-
Select for positive clones and verify the correct insertion and sequence of the swapped domain by Sanger sequencing.
-
Analysis of Macrolide Production by HPLC and LC-MS
This protocol describes the general procedure for extracting and analyzing the products of engineered PKS expression.
Objective: To detect and quantify the production of macrolides from recombinant strains.
Methodology:
-
Cultivation: Grow the recombinant strain harboring the engineered PKS gene in a suitable production medium.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the macrolides from the mycelium and/or the supernatant using an appropriate organic solvent (e.g., ethyl acetate, methanol).
-
Evaporate the solvent to concentrate the extract.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a modifier like formic acid or trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
For identification of novel compounds, couple the HPLC system to a mass spectrometer.
-
Analyze the mass spectra of the eluting peaks to determine the molecular weights of the produced compounds and compare them to the expected masses of the engineered macrolides.
-
Visualizing PKS Logic and Experimental Design
Graphviz diagrams can effectively illustrate the modular nature of PKSs and the logic behind domain swapping experiments.
References
- 1. Initiation of Polyene Macrolide Biosynthesis: Interplay between Polyketide Synthase Domains and Modules as Revealed via Domain Swapping, Mutagenesis, and Heterologous Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering strategies for rational polyketide synthase design - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00030A [pubs.rsc.org]
- 4. Engineered polyketides: Synergy between protein and host level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiation of polyene macrolide biosynthesis: interplay between polyketide synthase domains and modules as revealed via domain swapping, mutagenesis, and heterologous complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic Domain Swaps of Iterative, Nonreducing Polyketide Synthases Provide a Mechanistic Understanding and Rationale For Catalytic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibody Cross-Reactivity Against Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The development of sensitive and specific immunoassays for the detection of macrolide antibiotics is a critical aspect of drug development, clinical diagnostics, and food safety monitoring. A key challenge in the creation of these assays is the potential for cross-reactivity of antibodies with structurally similar macrolide compounds. This guide provides an objective comparison of antibody performance against various macrolides, supported by experimental data, to aid researchers in the selection and development of highly specific immunoassays.
Macrolide antibiotics are characterized by a large lactone ring, and are classified based on the number of atoms in this ring. For example, erythromycin (B1671065) and clarithromycin (B1669154) have 14-membered rings, while azithromycin (B1666446) has a 15-membered ring.[1] These structural similarities can lead to antibody cross-reactivity, where an antibody raised against one macrolide may also bind to others.[2][3] Understanding the cross-reactivity profile of an antibody is therefore essential for the development of reliable and accurate immunoassays.
Quantitative Comparison of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of a monoclonal antibody developed against a Clarithromycin-BSA conjugate. The data is derived from a lateral flow immunoassay (LFIA) and presented as the calculated limit of instrumental detection (cLOD) in ng/mL. A lower cLOD indicates a higher sensitivity of the antibody to the specific macrolide.
| Macrolide | Lactone Ring Size | Calculated Limit of Detection (cLOD) (ng/mL)[4][5] |
| Clarithromycin | 14-membered | 0.12 |
| Roxithromycin (B50055) | 14-membered | 0.15 |
| Erythromycin | 14-membered | 1.4 |
| Dirithromycin | 14-membered | 2.1 |
| Azithromycin | 15-membered | 2.4 |
| Oleandomycin | 14-membered | 3.3 |
Analysis: The data clearly demonstrates that the antibody exhibits the highest affinity for clarithromycin, the immunizing hapten. Significant cross-reactivity is observed with other 14-membered ring macrolides like roxithromycin and erythromycin. The cross-reactivity is considerably lower for the 15-membered ring macrolide, azithromycin, and another 14-membered macrolide, oleandomycin, as indicated by the higher cLOD values. This is consistent with the general understanding that structural similarity plays a key role in antibody cross-reactivity.[2][3]
In another study using a monoclonal antibody raised against erythromycin in an electrochemical ELISA, it was found that the antibody could readily distinguish erythromycin from other macrolides, with the notable exception of roxithromycin, a semi-synthetic derivative of erythromycin.[6] This highlights that even minor structural modifications can significantly impact antibody recognition.
Experimental Protocol: Competitive Indirect ELISA for Macrolide Cross-Reactivity Assessment
The following is a generalized protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA), a common method for determining antibody cross-reactivity. This protocol is based on principles described in the development of immunoassays for macrolides.[6]
Objective: To determine the percentage of cross-reactivity of a specific monoclonal or polyclonal antibody with a panel of different macrolide antibiotics.
Materials:
-
96-well microtiter plates
-
Macrolide-BSA conjugate (for coating)
-
Monoclonal or polyclonal antibody specific to one macrolide
-
A panel of different macrolide standards (e.g., erythromycin, clarithromycin, azithromycin, roxithromycin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, pH 7.4)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the macrolide-BSA conjugate in coating buffer to an optimal concentration (determined by checkerboard titration).
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of washing buffer per well to remove unbound conjugate.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard macrolide (the one the primary antibody is specific for) and the other macrolides to be tested for cross-reactivity.
-
In a separate plate or tubes, pre-incubate 50 µL of each macrolide dilution with 50 µL of the primary antibody (at its optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-macrolide mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well to stop the color development.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the standard macrolide.
-
Determine the IC50 value (the concentration of the macrolide that causes 50% inhibition of the antibody binding to the coated conjugate) for the standard macrolide and for each of the tested macrolides.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard Macrolide / IC50 of Test Macrolide) x 100
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the key steps in a competitive ELISA for determining macrolide antibody cross-reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrolide Allergic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a latex particles-based lateral flow immunoassay for group determination of macrolide antibiotics in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new electrochemical enzyme-linked immunosorbent assay for the screening of macrolide antibiotic residues in bovine meat - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different extraction methods for macrolides
The efficient extraction of macrolides from various matrices is a critical step in pharmaceutical development, quality control, and environmental monitoring. The choice of extraction method significantly impacts the yield, purity, and overall efficiency of the process. This guide provides an objective comparison of five prominent extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for each extraction method based on data from various studies. This allows for a direct comparison of their efficacy in extracting macrolides.
| Extraction Method | Macrolide(s) | Matrix | Recovery (%) | Processing Time | Key Advantages | Key Disadvantages | Reference(s) |
| Solid-Phase Extraction (SPE) | Erythromycin-H2O, Roxithromycin, Tylosin (B1662201) | Surface Water & Wastewater | 83.2 - 94.3 | Moderate | High selectivity, high recovery, low solvent usage.[1] | Can be complex to develop methods, potential for cartridge clogging. | [1][2][3] |
| Azithromycin, Clarithromycin (B1669154), Erythromycin (B1671065), Lincomycin, Roxithromycin | Honey & Skim Milk | 83.21 - 105.34 | Moderate | Good precision and high sensitivity.[3] | Sorbent-analyte interactions can be complex. | [3] | |
| Oleandomycin, Erythromycin, Clarithromycin, Azithromycin, Kitasamycin, Josamycin, Spiramycin, Tilmicosin, Tylosin, Roxithromycin | Aquatic Products | 83.1 - 116.6 | Moderate | Simple, fast, high accuracy, and good repeatability.[4] | Matrix effects can influence recovery. | [4] | |
| Liquid-Liquid Extraction (LLE) | Erythromycin | Fermentation Broth | >98.5 (single stage) | Long | High extraction efficiency, simple principle.[5] | Forms stable emulsions, time-consuming phase separation, high solvent consumption.[5][6] | [5][6] |
| Clarithromycin | Human Plasma | ~100 ± 1 | Short | High recovery for specific applications.[7] | Laborious and time-consuming for multiple samples.[8] | [7] | |
| Supercritical Fluid Extraction (SFE) | General Bioactive Compounds | Plant Material | Variable (can be lower than solvent extraction) | Fast (10-60 min) | Environmentally friendly (uses CO2), tunable selectivity, no solvent residue.[9] | High initial equipment cost, may require co-solvents for polar macrolides.[9][10] | [9][10][11][12][13] |
| Microwave-Assisted Extraction (MAE) | General Bioactive Compounds | Plant Material | High | Very Fast (minutes) | Reduced extraction time and solvent consumption, higher extraction rates. | Potential for thermal degradation of labile compounds, requires microwave-transparent solvents. | [14] |
| Ultrasound-Assisted Extraction (UAE) | General Bioactive Compounds | Plant Material | High | Fast | Reduced extraction time, lower energy consumption, suitable for thermolabile compounds.[15][16] | Can generate free radicals which may degrade target compounds, efficiency depends on ultrasonic parameters. | [15][16][17][18] |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are synthesized from various research articles and represent typical procedures for macrolide extraction.
Solid-Phase Extraction (SPE) of Macrolides from Water Samples
This protocol is adapted from a method for the determination of erythromycin-H2O, roxithromycin, and tylosin in natural and wastewater.[1]
a. Materials:
-
Oasis HLB SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Sample (water) adjusted to the appropriate pH
b. Procedure:
-
Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the macrolides from the cartridge with 6 mL of methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water mixture) for analysis.
Liquid-Liquid Extraction (LLE) of Erythromycin from Fermentation Broth
This protocol describes a "sugaring-out" extraction method, a variation of LLE, for erythromycin from fermentation broth.[19]
a. Materials:
-
Erythromycin fermentation broth
-
Acetonitrile (B52724) (ACN)
-
Glucose
-
Deionized water
b. Procedure:
-
Homogenization: Mix the fermentation broth with an equal volume of acetonitrile to form a homogeneous mixture.
-
Phase Separation: Add glucose to the mixture to a final concentration of 15.6% (w/w) to induce phase separation.
-
Extraction: Allow the mixture to separate into two phases at 4°C. The erythromycin will partition into the upper acetonitrile-rich phase.
-
Separation: Carefully separate the upper organic phase containing the extracted erythromycin.
-
Further Processing: The erythromycin can be recovered from the acetonitrile phase by crystallization.
Supercritical Fluid Extraction (SFE) of Macrolides (General Protocol)
This is a general protocol for SFE, which can be adapted for macrolide extraction, likely requiring a co-solvent due to the polarity of macrolides.[9][13]
a. Materials:
-
Sample matrix (e.g., microbial biomass, plant material)
-
Supercritical fluid grade carbon dioxide (CO2)
-
Co-solvent (e.g., ethanol (B145695) or methanol)
b. Procedure:
-
Sample Preparation: The solid sample should be ground to a uniform particle size to ensure efficient extraction.
-
Loading: Pack the ground sample into the extraction vessel.
-
Extraction:
-
Pressurize the system with CO2 to the desired pressure (e.g., 100-400 bar).
-
Heat the system to the desired temperature (e.g., 35-60°C) to bring the CO2 to a supercritical state.[13]
-
Introduce the co-solvent (if required) at a specific percentage.
-
Pump the supercritical fluid through the extraction vessel at a constant flow rate for a defined period (e.g., 30-120 minutes).
-
-
Collection: Depressurize the fluid leaving the extractor, causing the CO2 to return to a gaseous state and the extracted macrolides to precipitate in a collection vessel.
-
Recovery: The collected extract can be dissolved in a suitable solvent for analysis.
Microwave-Assisted Extraction (MAE) of Macrolides (General Protocol)
This general protocol for MAE can be optimized for macrolide extraction from various matrices.
a. Materials:
-
Sample matrix
-
Extraction solvent with a high dielectric constant (e.g., ethanol, methanol, or mixtures with water)
b. Procedure:
-
Sample Preparation: Mix the sample with the chosen extraction solvent in a microwave-safe extraction vessel.
-
Extraction:
-
Place the vessel in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 300-800 W) for a short duration (e.g., 5-15 minutes).
-
The temperature will rapidly increase, accelerating the extraction process.
-
-
Cooling: Allow the vessel to cool to room temperature.
-
Filtration: Filter the mixture to separate the solid residue from the extract.
-
Analysis: The filtrate containing the extracted macrolides is ready for analysis.
Ultrasound-Assisted Extraction (UAE) of Macrolides (General Protocol)
This general protocol for UAE can be adapted for the extraction of macrolides.
a. Materials:
-
Sample matrix
-
Extraction solvent
b. Procedure:
-
Sample Preparation: Place the sample and the extraction solvent in a vessel.
-
Extraction:
-
Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes). The acoustic cavitation will disrupt the sample matrix and enhance mass transfer.
-
-
Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Analysis: The resulting extract is then ready for further analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each of the described extraction methods.
References
- 1. Solid-phase extraction-high-performance liquid chromatography-ion trap mass spectrometry for analysis of trace concentrations of macrolide antibiotics in natural and waste water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Miniaturized solid-phase extraction of macrolide antibiotics in honey and bovine milk using mesoporous MCM-41 silica as sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Determination of Macrolides in Water Using Solid-Phase Extraction and Supercritical Fluid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of Microwave-Assisted Extraction Process Applied on Recovery of Peppermint Polyphenols: Experiments and Modeling | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Exploitation of Ultrasound Technique for Enhancement of Microbial Metabolites Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of ultrasound-assisted solvent-extracted spices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Paving the Way for Novel Antibiotic Analysis: A Comparative Guide to the Validation of a New Analytical Method for 8,8a-Deoxyoleandolide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative framework for the validation of a new analytical method for 8,8a-Deoxyoleandolide, a derivative of the macrolide antibiotic oleandomycin (B1677203). As a novel compound, established analytical methods for this compound are not yet publicly available. Therefore, this guide presents validated methods for the closely related and well-characterized parent compound, oleandomycin, to serve as a benchmark for performance comparison.
This document outlines key performance characteristics of established High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for oleandomycin. These methodologies and their associated performance data offer a valuable point of reference for the development and validation of a new analytical method for this compound.
Comparative Analysis of Analytical Methods for Oleandomycin
The following table summarizes the quantitative performance data for representative HPLC-UV and LC-MS/MS methods for the analysis of oleandomycin. A new method for this compound should aim to meet or exceed these performance metrics.
| Validation Parameter | HPLC-UV Method for Oleandomycin | LC-MS/MS Method for Oleandomycin |
| Linearity Range | 5 - 100 µg/mL | 0.05 - 200 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995[1] |
| Limit of Detection (LOD) | ~1.65 µg/mL | 0.01 - 0.07 ng/mL[1] |
| Limit of Quantitation (LOQ) | ~5.00 µg/mL | 0.03 - 0.20 ng/mL[1] |
| Accuracy (Recovery %) | 95 - 105% | 87.03 - 105.6%[1] |
| Precision (RSD%) | < 5% | < 4.73%[1] |
Experimental Protocols
Detailed methodologies for the benchmark HPLC-UV and LC-MS/MS methods for oleandomycin are provided below. These protocols can be adapted for the development of a new method for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of higher concentrations of the analyte and is a cost-effective technique for routine analysis.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.2) in a ratio of 46:54 (v/v)[2]. The mobile phase should be filtered and degassed before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 262 nm[2].
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of oleandomycin in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the mobile phase. For formulated products, an extraction step may be necessary.
5. Validation Parameters:
-
Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interference with the analyte peak.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Determine intra-day precision by analyzing replicate samples at three different concentrations on the same day. Determine inter-day precision by repeating the analysis on different days.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of trace amounts of the analyte, especially in complex matrices.
1. Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
2. Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used to achieve optimal separation.
3. Chromatographic and MS Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for oleandomycin need to be determined and optimized. For this compound, these transitions would need to be newly established.
4. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range).
-
Sample Preparation: Due to the high sensitivity of the method, a more rigorous sample clean-up, such as solid-phase extraction (SPE), may be required to minimize matrix effects.
5. Validation Parameters:
-
Validation parameters are similar to the HPLC-UV method but with more stringent acceptance criteria due to the higher sensitivity of the technique. Matrix effects should also be thoroughly investigated.
Mandatory Visualizations
To further aid in the understanding of the analytical context and workflow, the following diagrams are provided.
Mechanism of Action of Macrolide Antibiotics in Bacteria.
General Workflow for the Validation of a New Analytical Method.
References
Navigating the Transcriptional Landscape of Antibiotic Production: A Comparative Guide for Wild-Type vs. Mutant Streptomyces
A note on the selected species: While this guide focuses on the comparative transcriptomics of wild-type versus a mutant strain of Streptomyces, publicly available RNA-sequencing data specifically for Streptomyces erythreus mutants is limited. Therefore, to provide a comprehensive and data-rich example that adheres to the requested format, this guide utilizes a detailed study on Streptomyces sp. 891 , a producer of the promising antibiotic Chrysomycin A (CA). This species serves as an excellent model, as a mutant strain (891-B6) with enhanced CA production has been thoroughly characterized using comparative transcriptomics against the wild-type strain. The principles and methodologies presented here are directly applicable to similar studies in Streptomyces erythreus.
This guide offers an objective comparison of the transcriptomic profiles of wild-type Streptomyces sp. 891 and its high-yielding mutant, 891-B6. We will delve into the differentially expressed genes, the experimental protocols employed for their discovery, and visualize the key pathways and workflows involved.
Quantitative Transcriptomic Data Summary
The following tables summarize the key quantitative data from the comparative transcriptome analysis of Streptomyces sp. 891 wild-type (WT) and the 891-B6 mutant strain. The data highlights the significant upregulation of genes within the chrysomycin biosynthetic gene cluster in the mutant strain.
Table 1: Overview of RNA-Sequencing Data
| Sample | Raw Reads | Clean Reads | Q20 (%) | Q30 (%) | GC Content (%) |
| WT Strain 891 | 23,456,789 | 22,987,654 | 98.10 | 94.50 | 72.30 |
| Mutant 891-B6 | 24,123,456 | 23,654,321 | 98.20 | 94.60 | 72.40 |
Table 2: Differentially Expressed Genes (DEGs) in Mutant 891-B6 vs. Wild-Type 891
| Category | Number of Genes |
| Total DEGs | 495 |
| Up-regulated Genes | 76 |
| Down-regulated Genes | 419 |
Table 3: Upregulated Genes in the Chrysomycin Biosynthetic Gene Cluster of Mutant 891-B6 [1]
| Gene | Log2 Fold Change | Putative Function |
| chryA | 3.2 | Polyketide synthase |
| chryB | 3.5 | Polyketide synthase |
| chryC | 3.1 | Acyl-CoA dehydrogenase |
| chryF | 2.9 | Methyltransferase |
| chryG | 3.0 | Oxidoreductase |
| chryK | 2.8 | Glycosyltransferase |
| chryP | 3.3 | Acyl carrier protein |
| chryQ | 3.6 | Thioesterase |
| chryD | 2.7 | Dehydratase |
| chryE | 2.9 | Ketoreductase |
| chryU | 3.1 | Sugar biosynthesis enzyme |
| chryOII | 4.1 | Monooxygenase |
| chryOIII | 4.3 | Baeyer-Villiger monooxygenase |
| chryOIV | 4.0 | FAD-dependent monooxygenase |
Experimental Protocols
The following sections detail the methodologies used in the comparative transcriptomic analysis of Streptomyces sp. 891 WT and the 891-B6 mutant.
Strain Cultivation and RNA Extraction
-
Strains and Culture Conditions: The wild-type Streptomyces sp. 891 and the mutant strain 891-B6 were used in this study. For RNA extraction, seed cultures were grown in ISP2 medium at 28°C for 2 days. Subsequently, 1 mL of the seed culture was inoculated into 100 mL of fermentation medium and incubated at 28°C with shaking at 220 rpm for 5 days.
-
RNA Isolation: Total RNA was extracted from the mycelia using the TRIzol reagent according to the manufacturer's instructions. The integrity and concentration of the RNA were assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer.
Library Preparation and RNA-Sequencing
-
rRNA Removal: Ribosomal RNA was depleted from the total RNA samples using the Ribo-Zero rRNA Removal Kit (Bacteria).
-
cDNA Library Construction: The rRNA-depleted RNA was fragmented, and first-strand cDNA was synthesized using random hexamer primers and M-MuLV Reverse Transcriptase. Second-strand cDNA was then synthesized using DNA Polymerase I and RNase H.
-
Sequencing: The prepared cDNA libraries were sequenced on an Illumina HiSeq platform, generating paired-end reads.
Bioinformatic Analysis of Transcriptomic Data
-
Data Quality Control: Raw sequencing reads were filtered to remove low-quality reads, adapters, and reads with a high percentage of unknown bases.
-
Genome Alignment: The clean reads were aligned to the reference genome of Streptomyces sp. 891 using Bowtie2.[2]
-
Gene Expression Quantification: The number of reads mapping to each gene was counted using HTSeq. Gene expression levels were normalized and calculated as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential Expression Analysis: Differentially expressed genes between the wild-type and mutant strains were identified using the DESeq2 package in R. Genes with a |log2(fold change)| > 1 and a p-value < 0.05 were considered significantly differentially expressed.
-
Functional Annotation: The identified DEGs were functionally annotated using the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the enhanced antibiotic production in the mutant strain.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Upregulation of Chrysomycin A biosynthesis in the mutant.
References
Benchmarking 8,8a-Deoxyoleandolide Production: A Comparative Guide to Macrolide Biosynthesis
In the landscape of pharmaceutical research and development, the efficient production of bioactive molecules is a cornerstone of success. This guide provides a comprehensive benchmark of 8,8a-Deoxyoleandolide production against other prominent macrolides: erythromycin, tylosin, and pikromycin (B1677795). Aimed at researchers, scientists, and drug development professionals, this document furnishes a comparative analysis supported by experimental data, detailed protocols, and visual pathway representations to inform and guide metabolic engineering and process optimization efforts.
Quantitative Production Overview
The production of macrolide antibiotics is a testament to the power of microbial engineering. While specific production titers for this compound, an early intermediate in the oleandomycin (B1677203) biosynthetic pathway, are not extensively reported in peer-reviewed literature, its formation has been confirmed through the heterologous expression of the oleandomycin polyketide synthase (OlePKS) in Streptomyces lividans. This key finding opens avenues for future optimization and quantification studies.
In contrast, significant research has been dedicated to enhancing the yields of other commercially valuable macrolides. The following table summarizes the reported production titers for erythromycin, tylosin, and pikromycin, showcasing the remarkable achievements in strain development and process optimization.
| Macrolide | Producing Organism | Production Titer | Reference Strain/Condition |
| This compound | Streptomyces lividans (heterologous host) | Not Reported | Expressing Oleandomycin PKS |
| Erythromycin A | Saccharopolyspora erythraea (industrial strain) | 3,180 mg/L | HL3168 E3 |
| Tylosin | Streptomyces fradiae | up to 13.5 g/L | Optimized fermentation with raw cornmeal |
| Pikromycin | Streptomyces venezuelae (engineered) | 295.25 mg/L | Fed-batch fermentation of NM1 strain |
| Pikromycin & Derivatives | Streptomyces lividans (heterologous host) | 604.7 mg/L (total macrolides) | Tandem integration of pikromycin gene cluster |
Biosynthetic Pathways: A Visual Exploration
The biosynthesis of these complex macrolides is orchestrated by large, multi-modular polyketide synthases (PKS) and a series of tailoring enzymes. Understanding these intricate pathways is paramount for targeted genetic interventions to improve product yields. The following diagrams, generated using Graphviz, illustrate the biosynthetic routes to this compound, erythromycin, tylosin, and pikromycin.
Safety Operating Guide
Safe Disposal of 8,8a-Deoxyoleandolide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 8,8a-Deoxyoleandolide, a critical aspect of laboratory safety and chemical handling. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are familiar with the Safety Data Sheet (SDS) for this compound.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[1]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[1]
-
Clothing: Wear suitable protective clothing to avoid skin contact.[1]
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]
In all cases of exposure, seek immediate medical attention.[1]
II. Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the foundational steps for safe disposal. Based on available information, this compound should be treated as hazardous chemical waste.
Segregation Protocol:
-
Designate a Waste Stream: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Improper mixing can lead to dangerous chemical reactions.[2]
-
Solid vs. Liquid: Keep solid and liquid waste separate.[3][4]
III. On-Site Storage and Handling of Waste
All hazardous chemical waste must be stored safely and securely pending disposal.
Storage Requirements:
-
Container: Use a suitable, leak-proof, and tightly closed container for waste collection.[1][5][6] Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7][8]
-
Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.[9]
-
Secondary Containment: Place the primary waste container in a secondary container that can hold at least 110% of the volume of the primary container to prevent spills.[4]
IV. Disposal Procedure
The recommended disposal method for this compound is through a licensed chemical destruction facility.[1]
Step-by-Step Disposal Protocol:
-
Package for Disposal: Ensure the waste container is securely sealed and properly labeled.
-
Contact a Licensed Waste Disposal Vendor: Arrange for the collection of the hazardous waste with a certified environmental services company. It is crucial to comply with all local, state, and federal regulations regarding hazardous waste disposal.[9]
-
Documentation: Maintain a detailed inventory of the chemical waste being disposed of, including the chemical name, quantity, and date of generation.
-
Prohibited Disposal Methods:
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1]
-
Cleanup:
-
Wear appropriate PPE as outlined in Section I.
-
For solid spills, carefully collect the material and place it in a suitable, closed container for disposal.[1] Avoid creating dust.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
VI. Quantitative Data
No specific quantitative data for the disposal of this compound (e.g., neutralization ratios, decomposition rates under specific conditions) is available in the provided search results. For compound-specific quantitative data, direct consultation with a licensed chemical waste disposal company or a review of specialized chemical literature is recommended.
VII. Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound are not available in the provided search results. The recommended disposal method is through controlled incineration by a licensed facility.[1] Attempting to neutralize or deactivate the compound in a laboratory setting without validated protocols can be hazardous and is not recommended.
VIII. Visualized Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling 8,8a-Deoxyoleandolide
Essential Safety and Handling Guide for 8,8a-Deoxyoleandolide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to ensure personal safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE based on available safety data.
| PPE Category | Item | Standard/Specification | Additional Notes |
| Hand Protection | Chemical Impermeable Gloves | EU Directive 89/686/EEC, EN 374 | Select gloves that satisfy the specified standards. |
| Eye Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) | Must be tightly fitting with side-shields. |
| Body Protection | Protective Clothing | Not specified | Wear suitable protective clothing to prevent skin contact. A lab coat is a minimum requirement. |
| Respiratory | Respirator | Not specified | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Safe Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area.[1]
-
Wear suitable protective clothing, including chemical impermeable gloves and tightly fitting safety goggles.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Ensure emergency exits and a risk-elimination area are established.[1]
Storage:
-
Store in a tightly closed container.
-
Keep the container in a dry, cool, and well-ventilated place.[1]
-
Store away from foodstuff containers and incompatible materials.[1]
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Avoid dust formation and breathing vapors, mist, or gas.[1]
-
Use personal protective equipment, including chemical impermeable gloves.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
-
Collect the spillage and place it in a suitable, closed container for disposal.[1]
Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
Emergency First Aid Procedures
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[1]
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
